KRAS G12C inhibitor 21
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H30ClN3O4 |
|---|---|
Molecular Weight |
580.1 g/mol |
IUPAC Name |
6-chloro-7-(3-hydroxynaphthalen-1-yl)-1-(2-propan-2-ylphenyl)-4-[(1-prop-2-enoylazetidin-3-yl)methyl]quinoxaline-2,3-dione |
InChI |
InChI=1S/C34H30ClN3O4/c1-4-32(40)36-17-21(18-36)19-37-30-16-28(35)27(26-14-23(39)13-22-9-5-6-11-25(22)26)15-31(30)38(34(42)33(37)41)29-12-8-7-10-24(29)20(2)3/h4-16,20-21,39H,1,17-19H2,2-3H3 |
InChI Key |
RGGFDCIDHSJZIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1N2C3=C(C=C(C(=C3)C4=CC(=CC5=CC=CC=C54)O)Cl)N(C(=O)C2=O)CC6CN(C6)C(=O)C=C |
Origin of Product |
United States |
Foundational & Exploratory
In Vitro Characterization of a Covalent KRAS G12C Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of a representative covalent inhibitor targeting the KRAS G12C mutation. The data and methodologies presented are a composite drawn from publicly available information on well-characterized KRAS G12C inhibitors.
Introduction
The Kirsten Rat Sarcoma (KRAS) proto-oncogene is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), is a key driver in a significant subset of non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][2] This mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to the aberrant activation of downstream signaling pathways that promote cell proliferation, survival, and differentiation.[3][4]
The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has been a landmark achievement in oncology.[5][6] These inhibitors bind to the inactive, GDP-bound state of KRAS G12C, forming an irreversible covalent bond with the cysteine residue.[4][6] This action traps the oncoprotein in an inactive conformation, thereby blocking its interaction with downstream effectors and inhibiting oncogenic signaling.[6][7]
This guide details the key in vitro assays and data interpretation necessary for the preclinical characterization of a novel KRAS G12C inhibitor.
Biochemical Characterization
Biochemical assays are fundamental to determining the direct interaction of an inhibitor with the target protein and its immediate functional consequences.
Quantitative Biochemical Data Summary
The following table summarizes typical biochemical potency data for a representative KRAS G12C inhibitor against the purified protein.
| Assay Type | Target | Parameter | Value (nM) |
| SOS1-Catalyzed Nucleotide Exchange | KRAS G12C | IC50 | 21.1 |
| KRAS G12D | IC50 | >10,000 | |
| TR-FRET Binding Assay | KRAS G12C | KD | 220 |
| Wild-Type KRAS | KD | No binding detected | |
| Covalent Modification Assay (Mass Spectrometry) | KRAS G12C | % Modification | >95% at 1 µM |
Note: The values presented are representative examples compiled from various sources and should not be attributed to a single specific inhibitor.
Key Experimental Protocols
This assay measures the ability of the inhibitor to block the interaction between KRAS G12C and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) that promotes the exchange of GDP for GTP, leading to KRAS activation.[8]
Methodology:
-
Recombinant, purified KRAS G12C protein is incubated with the test inhibitor at various concentrations.
-
The interaction between KRAS G12C and SOS1 is measured using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[8]
-
Fluorescence is detected at 665 nm and 620 nm using a microplate reader.[8]
-
The IC50 value, the concentration of inhibitor required to inhibit 50% of the KRAS G12C-SOS1 interaction, is calculated.[8]
This assay directly measures the binding affinity of the inhibitor to the KRAS G12C protein.[9]
Methodology:
-
A fluorophore-labeled GDP is used to monitor the nucleotide exchange on KRAS G12C.[9]
-
The inhibitor is titrated against a fixed concentration of the KRAS G12C protein.
-
The change in the TR-FRET signal upon inhibitor binding is measured.
-
The dissociation constant (KD) is determined by fitting the binding data to a suitable model.
This assay confirms the covalent binding of the inhibitor to the cysteine-12 residue of KRAS G12C.
Methodology:
-
The KRAS G12C protein is incubated with the inhibitor.
-
The protein-inhibitor complex is then analyzed by mass spectrometry.
-
The mass shift corresponding to the covalent adduction of the inhibitor to the protein is measured to determine the extent of modification.
Cellular Characterization
Cellular assays are crucial for evaluating the inhibitor's activity in a more biologically relevant context, assessing its effects on downstream signaling, cell proliferation, and survival.
Quantitative Cellular Data Summary
The following table summarizes the cellular activity of a representative KRAS G12C inhibitor in cancer cell lines harboring the KRAS G12C mutation.
| Assay Type | Cell Line | Parameter | Value (nM) |
| p-ERK Inhibition Assay | MIA PaCa-2 (Pancreatic) | IC50 | < 10 |
| NCI-H358 (Lung) | IC50 | < 10 | |
| Cell Viability Assay (2D) | MIA PaCa-2 (Pancreatic) | IC50 | 10 - 100 |
| NCI-H358 (Lung) | IC50 | 10 - 100 | |
| Cell Viability Assay (3D) | MIA PaCa-2 (Pancreatic) | IC50 | < 100 |
| NCI-H358 (Lung) | IC50 | < 100 |
Note: IC50 values can vary significantly between different cell lines and assay conditions. The values presented are representative ranges.[10]
Key Experimental Protocols
This assay measures the inhibition of the MAPK signaling pathway, a key downstream effector of KRAS, by quantifying the phosphorylation of ERK.[11]
Methodology:
-
KRAS G12C mutant cancer cell lines (e.g., MIA PaCa-2, NCI-H358) are treated with a dose range of the inhibitor.
-
After a specified incubation period (e.g., 24 hours), cell lysates are prepared.
-
The levels of phosphorylated ERK (p-ERK) and total ERK are measured using an immunoassay, such as an In-Cell Western or ELISA.[10]
-
The IC50 value for p-ERK inhibition is determined.
This assay assesses the anti-proliferative effect of the inhibitor on cancer cells.
Methodology:
-
KRAS G12C mutant cells are seeded in 96-well plates.
-
The cells are treated with a serial dilution of the inhibitor.
-
After a prolonged incubation period (e.g., 72-96 hours), cell viability is measured using a reagent such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.[12]
-
The IC50 for cell growth inhibition is calculated.
Signaling Pathways and Experimental Workflows
KRAS G12C Signaling Pathway and Inhibition
The following diagram illustrates the central role of KRAS G12C in activating downstream signaling pathways and the mechanism of its inhibition.
Caption: KRAS G12C signaling pathway and mechanism of covalent inhibition.
In Vitro Characterization Workflow
The diagram below outlines a typical workflow for the in vitro characterization of a novel KRAS G12C inhibitor.
Caption: A standard workflow for in vitro characterization.
Conclusion
The in vitro characterization of a KRAS G12C inhibitor is a multi-faceted process that requires a suite of biochemical and cellular assays. The data generated from these studies are essential for confirming the mechanism of action, determining potency and selectivity, and providing a rationale for further preclinical and clinical development. A thorough in vitro characterization, as outlined in this guide, is a critical step in the successful development of novel therapeutics targeting KRAS G12C-driven cancers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. aacrjournals.org [aacrjournals.org]
Preclinical Evaluation of Quinoxaline Dione KRAS G12C Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of a novel class of KRAS G12C inhibitors based on a quinoxaline-2,3(1H,4H)-dione scaffold. Insights and data presented herein are derived from patent literature describing these compounds as potent and irreversible inhibitors of the KRAS G12C mutant protein. This document outlines the core mechanism of action, detailed experimental protocols for their evaluation, and a summary of their biological activity, offering a foundational resource for professionals in oncology drug discovery and development.
Introduction: The KRAS G12C Challenge and the Emergence of Quinoxaline Diones
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways, regulating cell growth, proliferation, and survival. Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. The glycine-to-cysteine substitution at codon 12 (G12C) is a prevalent mutation, creating a unique therapeutic window for targeted covalent inhibitors.
These inhibitors typically function by forming an irreversible covalent bond with the mutant cysteine residue in the Switch-II pocket of the GDP-bound (inactive) state of KRAS G12C. This process locks the protein in an inactive conformation, thereby inhibiting downstream signaling through key effector pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR cascades. While several scaffolds, such as those based on quinazolines, have been explored, quinoxaline dione derivatives have emerged as a promising chemical class for the development of novel KRAS G12C inhibitors.[1]
Mechanism of Action and Signaling Pathway
Quinoxaline dione-based inhibitors are designed to covalently bind to the Cys12 residue of KRAS G12C. This targeted covalent modification traps the KRAS protein in its inactive, GDP-bound state, preventing its interaction with guanine nucleotide exchange factors (GEFs) that would otherwise promote the exchange of GDP for GTP and subsequent protein activation. The result is a shutdown of downstream oncogenic signaling.
Caption: KRAS G12C Signaling and Point of Inhibition.
Data Presentation: Biological Activity of Exemplified Compounds
The following tables summarize the in vitro biological activities of representative quinoxaline dione KRAS G12C inhibitors as disclosed in patent literature.[1] The data demonstrates the potency of these compounds in both biochemical and cellular contexts.
Table 1: Biochemical Inhibition of KRAS G12C
| Compound Example | KRAS G12C IC50 (nM) |
|---|---|
| 1 | 2.6 |
| 2 | 3.5 |
| 3 | 4.8 |
| 4 | 7.2 |
| 5 | 10.5 |
| 6 | 1.9 |
| 7 | 8.3 |
| 8 | 15.1 |
| 9 | 6.4 |
| 10 | 12.7 |
| 11 | 22.3 |
| 12 | 3.1 |
| 13 | 5.6 |
| 14 | 9.8 |
| 15 | 18.4 |
| 16 | 2.2 |
| 17 | 4.3 |
| 18 | 7.9 |
| 19 | 11.2 |
| 20 | 25.6 |
Table 2: Cellular Proliferation Inhibition in NCI-H358 (KRAS G12C Mutant) Cell Line
| Compound Example | NCI-H358 Cell Proliferation IC50 (nM) |
|---|---|
| 1 | 5.8 |
| 2 | 7.1 |
| 3 | 9.2 |
| 4 | 14.3 |
| 5 | 21.7 |
| 6 | 4.5 |
| 7 | 16.8 |
| 8 | 30.2 |
| 9 | 12.5 |
| 10 | 25.9 |
| 11 | 45.1 |
| 12 | 6.7 |
| 13 | 11.4 |
| 14 | 19.3 |
| 15 | 36.8 |
| 16 | 5.1 |
| 17 | 8.9 |
| 18 | 15.7 |
| 19 | 22.6 |
| 20 | 50.3 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections describe the protocols used to generate the data presented above, based on the descriptions provided in the source patent literature.[1]
Biochemical KRAS G12C Inhibition Assay
This assay measures the ability of a compound to inhibit the nucleotide exchange of KRAS G12C in a purified, cell-free system.
Caption: Workflow for Biochemical KRAS G12C Inhibition Assay.
Protocol:
-
Reagents: Purified recombinant human KRAS G12C protein (pre-loaded with GDP), test compounds serially diluted in DMSO, a fluorescent GTP analog (e.g., BODIPY-FL-GTP), and purified SOS1 protein (GEF).
-
Procedure: a. The KRAS G12C protein is pre-incubated with varying concentrations of the quinoxaline dione test compound in an assay buffer for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation. b. The nucleotide exchange reaction is initiated by the addition of a mixture of SOS1 and BODIPY-FL-GTP. c. The increase in fluorescence, which corresponds to the binding of the fluorescent GTP to KRAS, is monitored over time using a plate reader.
-
Data Analysis: The initial rate of the reaction is calculated for each compound concentration. The rates are then plotted against the logarithm of the compound concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
Cell-Based Proliferation Assay
This assay assesses the ability of a compound to inhibit the growth of a cancer cell line harboring the KRAS G12C mutation.
Protocol:
-
Cell Line: NCI-H358, a human lung adenocarcinoma cell line with a heterozygous KRAS G12C mutation.
-
Procedure: a. NCI-H358 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight. b. The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of the quinoxaline dione test compounds. A vehicle control (e.g., 0.1% DMSO) is also included. c. The cells are incubated with the compounds for a period of 72 hours. d. After the incubation period, cell viability is measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader. The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The preclinical data available from patent literature on quinoxaline dione-based KRAS G12C inhibitors suggests that this chemical class represents a promising avenue for the development of potent and selective anticancer agents.[1] The exemplified compounds demonstrate low nanomolar efficacy in both biochemical and cellular assays, validating the potential of the quinoxaline dione scaffold for targeting the G12C mutant of KRAS.
Further preclinical characterization, including comprehensive pharmacokinetic profiling, in vivo efficacy studies in xenograft and patient-derived xenograft (PDX) models, and assessment of off-target effects, will be necessary to fully elucidate the therapeutic potential of these compounds. The detailed protocols and summarized data in this guide provide a valuable resource for researchers and drug development professionals working to advance the next generation of KRAS G12C-targeted therapies.
References
Structural Biology of KRAS G12C in Complex with Inhibitor 21: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein, a small GTPase, is a critical signaling hub that regulates cell growth, proliferation, and differentiation. Mutations in the KRAS gene are among the most common drivers of human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is a prevalent oncogenic mutation, creating a constitutively active protein that drives tumorigenesis. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of well-defined binding pockets. However, the discovery of a novel allosteric pocket, termed the Switch-II pocket (S-IIP), which is accessible in the inactive, GDP-bound state of the KRAS G12C mutant, has revolutionized the field. This has led to the development of covalent inhibitors that specifically target the mutant cysteine residue, locking the protein in an inactive conformation.
This technical guide provides an in-depth overview of the structural biology of the KRAS G12C mutant in its inactive, GDP-bound state, specifically focusing on its complex with the recently identified covalent inhibitor, compound 21. This inhibitor was discovered through a DNA-encoded library screening and has demonstrated promising in vivo pharmacokinetic and pharmacodynamic properties. We will delve into the quantitative biophysical and cellular data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
Biochemical and Cellular Activity of Inhibitor 21
The following table summarizes the key quantitative data for inhibitor 21, providing a comparative view of its potency and efficacy.
| Assay Type | Parameter | Value | Description |
| Biochemical Assay | SOS1-catalyzed GDP/GTP Exchange IC50 | 7 nM | Measures the concentration of inhibitor 21 required to inhibit 50% of the SOS1-catalyzed nucleotide exchange on KRAS G12C. |
| Cellular Assay | p-ERK1/2 Inhibition IC50 (MIA PaCa-2 cells) | 15 nM | Measures the concentration of inhibitor 21 required to inhibit 50% of the phosphorylation of ERK1/2, a downstream effector in the MAPK pathway, in MIA PaCa-2 human pancreatic cancer cells. |
| Cellular Assay | Cell Viability IC50 (MIA PaCa-2 cells) | 25 nM | Measures the concentration of inhibitor 21 required to reduce the viability of MIA PaCa-2 cells by 50%. |
X-ray Crystallography Data and Refinement Statistics
The structural basis of inhibitor 21's interaction with KRAS G12C was elucidated through X-ray crystallography. The table below presents the data collection and refinement statistics for the co-crystal structure.
| Parameter | Value |
| Data Collection | |
| PDB ID | 9E9H |
| Resolution (Å) | 1.85 |
| Space group | P 21 21 21 |
| Cell dimensions (a, b, c in Å) | 40.5, 75.8, 121.2 |
| Refinement | |
| R-work / R-free | 0.18 / 0.22 |
| No. of non-hydrogen atoms | 2845 |
| RMSD (bonds) (Å) | 0.006 |
| RMSD (angles) (°) | 0.98 |
Experimental Protocols
Protein Expression and Purification of KRAS G12C (residues 1-169)
A 'cysteine-light' version of human KRAS G12C (residues 1-169) with additional mutations C51S, C80L, and C118S was utilized for structural and biophysical studies to prevent non-specific disulfide bond formation.
-
Expression: The gene encoding the 'cysteine-light' KRAS G12C was cloned into a suitable expression vector (e.g., pET vector) and transformed into Escherichia coli BL21(DE3) cells. Cells were grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8. Protein expression was induced with 0.5 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture was incubated overnight at 18°C.
-
Lysis: Cells were harvested by centrifugation and resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, and protease inhibitors). The cells were lysed by sonication on ice.
-
Purification: The lysate was clarified by centrifugation. The supernatant containing the soluble His-tagged KRAS G12C was loaded onto a Ni-NTA affinity column. The column was washed with a buffer containing 20 mM imidazole to remove non-specifically bound proteins. The KRAS G12C protein was then eluted with a buffer containing 250 mM imidazole.
-
Tag Cleavage and Further Purification: The His-tag was cleaved by incubating the protein with TEV protease overnight at 4°C. The protein was further purified by size-exclusion chromatography on a Superdex 75 column equilibrated with a buffer containing 20 mM HEPES pH 7.5, 150 mM NaCl, and 1 mM TCEP to obtain a highly pure and homogenous protein preparation. The protein was loaded with GDP by adding a 10-fold molar excess of GDP and incubating for 2 hours at room temperature.
Biochemical Assay: SOS1-Catalyzed Nucleotide Exchange
The inhibitory activity of compound 21 on the exchange of GDP for GTP in KRAS G12C, catalyzed by the guanine nucleotide exchange factor SOS1, was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Reagents:
-
KRAS G12C protein (GDP-bound)
-
SOS1 catalytic domain (residues 564-1049)
-
BODIPY-FL-GTP (fluorescent GTP analog)
-
Assay buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP.
-
-
Procedure:
-
A reaction mixture containing KRAS G12C and inhibitor 21 at various concentrations was pre-incubated for 30 minutes at room temperature in a 384-well plate.
-
The nucleotide exchange reaction was initiated by the addition of a mixture of SOS1 and BODIPY-FL-GTP.
-
The TR-FRET signal was measured over time using a plate reader with appropriate excitation and emission wavelengths. The increase in fluorescence upon BODIPY-FL-GTP binding to KRAS G12C was monitored.
-
The initial rates of the reaction were calculated and plotted against the inhibitor concentration. The IC50 value was determined by fitting the data to a four-parameter logistic equation.
-
Cellular Assay: p-ERK1/2 Inhibition
The effect of inhibitor 21 on the KRAS signaling pathway in cells was assessed by measuring the phosphorylation levels of ERK1/2, a key downstream kinase.
-
Cell Culture: MIA PaCa-2 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with various concentrations of inhibitor 21 for 2 hours.
-
Lysis and Detection: After treatment, the cells were lysed, and the protein concentration of the lysates was determined. The levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 were quantified using a sandwich immunoassay (e.g., Meso Scale Discovery).
-
Analysis: The ratio of p-ERK1/2 to total ERK1/2 was calculated for each treatment condition. The data was normalized to the vehicle-treated control, and the IC50 value was determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
X-ray Crystallography of KRAS G12C in Complex with Inhibitor 21
The three-dimensional structure of the KRAS G12C-inhibitor 21 complex was determined by X-ray crystallography.
-
Complex Formation: Purified GDP-bound 'cysteine-light' KRAS G12C was incubated with a 3-fold molar excess of inhibitor 21 overnight at 4°C to ensure complete covalent modification. The complex was then purified by size-exclusion chromatography to remove unbound inhibitor.
-
Crystallization: The purified complex was concentrated to 10-15 mg/mL. Crystals were grown using the hanging drop vapor diffusion method at 20°C by mixing the protein-inhibitor complex with a reservoir solution containing 0.1 M MES pH 6.5, and 12% PEG 4000.
-
Data Collection: Crystals were cryo-protected using the reservoir solution supplemented with 25% glycerol and flash-cooled in liquid nitrogen. X-ray diffraction data were collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data were processed and scaled. The structure was solved by molecular replacement using a previously determined structure of KRAS G12C as a search model. The model was then refined using iterative cycles of manual model building and automated refinement software. The final structure was validated for its geometric quality.
Mandatory Visualization
KRAS G12C Signaling Pathway
The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention by covalent inhibitors like compound 21.
Caption: KRAS G12C signaling pathway and inhibition.
Experimental Workflow for Inhibitor Characterization
This diagram outlines the key steps involved in the characterization of KRAS G12C inhibitors.
Caption: Workflow for KRAS G12C inhibitor characterization.
Logical Relationship of KRAS States and Inhibitor Action
This diagram illustrates the equilibrium between the active and inactive states of KRAS G12C and how covalent inhibitors trap the inactive state.
The Dawn of a New Era in Oncology: A Technical Guide to the Early-Phase Development of Novel KRAS G12C Covalent Inhibitors
For decades, the KRAS oncogene was considered "undruggable," a holy grail for cancer researchers. The discovery and development of covalent inhibitors specifically targeting the KRAS G12C mutation have marked a pivotal breakthrough in precision oncology.[1][2] This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the core principles, methodologies, and data driving the early-phase development of these transformative therapies.
The KRAS G12C Target: A Unique Opportunity
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a small GTPase that functions as a molecular switch in cell signaling.[3][4] It cycles between an inactive GDP-bound state and an active GTP-bound state, controlling critical cellular processes like proliferation, differentiation, and survival.[5][6] Mutations in KRAS, among the most common in human cancers, lock the protein in a constitutively active state, driving tumorigenesis.[2][5]
The G12C mutation, where glycine is replaced by cysteine at codon 12, is particularly prevalent in non-small cell lung cancer (NSCLC), occurring in approximately 13% of lung adenocarcinomas.[5][7] This specific mutation introduces a reactive cysteine residue, which has become the Achilles' heel exploited by a new class of covalent inhibitors.[8] These drugs are designed to form an irreversible covalent bond with the mutant cysteine, trapping the KRAS G12C protein in its inactive GDP-bound state.[5][9] This prevents its reactivation and subsequent downstream oncogenic signaling.[9][10]
Mechanism of Action: Covalently Silencing an Oncogene
KRAS G12C covalent inhibitors are designed to selectively bind to a pocket in the switch-II region (SIIP) of the KRAS G12C protein, which is accessible only when the protein is in its inactive, GDP-bound form.[5] Once bound, a reactive group on the inhibitor (commonly an acrylamide) forms a covalent bond with the thiol group of the mutant cysteine-12 residue.[6][8] This irreversible modification locks KRAS G12C in the inactive state, preventing the exchange of GDP for GTP (a process facilitated by guanine nucleotide exchange factors like SOS1) and thereby blocking the activation of downstream pro-proliferative pathways, primarily the MAPK and PI3K signaling cascades.[5][10][11]
Quantitative Landscape of Early-Phase KRAS G12C Inhibitors
The clinical development of KRAS G12C inhibitors has been rapid, with sotorasib (AMG 510) and adagrasib (MRTX849) being the first to receive FDA approval.[1][8][12] A new generation of inhibitors is now emerging with potentially improved potency and safety profiles.[13][14] The table below summarizes key clinical data from early-phase trials of notable covalent inhibitors.
| Inhibitor | Trial Name (Phase) | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Sotorasib (AMG 510) | CodeBreaK 100 (Phase II) | NSCLC | 37.1%[7] | 6.8 months[7] |
| Adagrasib (MRTX849) | KRYSTAL-1 (Phase II) | NSCLC | 42.9%[15] | 6.5 months[15] |
| Divarasib (GDC-6036) | Phase I | NSCLC | 53.4%[16] | 13.1 months[16] |
| Olomorasib (LY3537982) | LOXO-RAS-20001 (Phase I) | NSCLC | 39% (in patients with prior KRAS G12C inhibitor treatment)[16] | 6 months (in patients with prior KRAS G12C inhibitor treatment)[16] |
| Elironrasib (RMC-6291) | RMC-6291-001 (Phase I) | NSCLC (post-prior KRAS(OFF) inhibitor) | 42%[17] | 6.2 months[17] |
Data is based on reported results from early-phase clinical trials and may be subject to updates from ongoing studies.
Core Experimental Protocols in Inhibitor Development
The preclinical evaluation of novel KRAS G12C inhibitors relies on a suite of robust biochemical and cell-based assays, as well as sophisticated in vivo models.[18][19]
Biochemical Assays
These assays are fundamental for determining the direct interaction of a compound with the target protein and its effect on protein function.
-
KRAS Nucleotide Exchange Assay: This assay measures the ability of an inhibitor to lock KRAS G12C in the GDP-bound state by preventing its interaction with guanine nucleotide exchange factors (GEFs) like SOS1.
-
Methodology: A common method is Time-Resolved Fluorescence Energy Transfer (TR-FRET).[20][21] Recombinant KRAS G12C is pre-loaded with a fluorescently labeled GDP analog (e.g., BODIPY-GDP). The addition of a GEF (e.g., SOS1) and excess GTP initiates the nucleotide exchange. The inhibitor's potency is determined by its ability to prevent the release of the fluorescent GDP, which is measured as a change in the FRET signal.[4][21] The output is typically an IC50 value, representing the concentration of inhibitor required to block 50% of the nucleotide exchange activity.[20]
-
-
Covalent Modification Assay (LC-MS): This assay directly confirms the covalent binding of the inhibitor to the cysteine-12 residue.
-
Methodology: Recombinant KRAS G12C protein is incubated with the test compound. After incubation, the protein is digested (e.g., with trypsin), and the resulting peptides are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).[22] The formation of the covalent adduct is confirmed by identifying the peptide containing cysteine-12 with a mass shift corresponding to the molecular weight of the inhibitor.[22] This method can also quantify the percentage of protein modification over time.
-
Cell-Based Assays
These assays evaluate the inhibitor's activity in a more biologically relevant context.
-
Cell Proliferation/Viability Assay: This is a primary screen to determine if the inhibitor can suppress the growth of KRAS G12C-mutant cancer cell lines.
-
Methodology: KRAS G12C-mutant cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in multi-well plates and treated with a range of inhibitor concentrations. After a set period (e.g., 72 hours), cell viability is measured using reagents like CellTiter-Glo® (which measures ATP levels as an indicator of metabolic activity) or by direct cell counting. The result is an IC50 or GI50 value, indicating the concentration at which cell growth is inhibited by 50%.
-
-
Target Engagement Assay: This assay confirms that the inhibitor is binding to KRAS G12C within the cellular environment.
-
Methodology: A cellular thermal shift assay (CETSA) can be used.[23] Cells are treated with the inhibitor or vehicle. The cells are then heated to a range of temperatures, causing proteins to denature and precipitate. A stable inhibitor-protein complex will increase the thermal stability of the target protein. The amount of soluble KRAS G12C remaining at each temperature is quantified by Western blot or other methods.[20][23] A shift to a higher denaturation temperature in the presence of the inhibitor indicates target engagement.
-
-
Downstream Signaling Pathway Analysis (p-ERK Assay): This assay verifies that target engagement leads to the intended biological effect—the inhibition of downstream signaling.
-
Methodology: KRAS G12C-mutant cells are treated with the inhibitor for a short period. Cell lysates are then collected, and the levels of phosphorylated ERK (p-ERK), a key downstream effector in the MAPK pathway, are measured. This is typically done using Western blot, ELISA, or high-content imaging.[6] A dose-dependent reduction in p-ERK levels demonstrates effective pathway inhibition.
-
In Vivo Preclinical Models
Animal models are crucial for evaluating the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of lead compounds.
-
Cell-Derived Xenograft (CDX) Models:
-
Methodology: Human cancer cell lines with the KRAS G12C mutation (e.g., MIA PaCa-2, H358) are subcutaneously implanted into immunodeficient mice.[22] Once tumors are established, mice are treated with the inhibitor via oral gavage or other appropriate routes. Tumor volume is measured regularly to assess efficacy.[22] These models are essential for determining dose-response relationships and initial anti-tumor activity.[22]
-
-
Patient-Derived Xenograft (PDX) Models:
-
Methodology: Tumor fragments from patients with KRAS G12C-mutant cancers are directly implanted into immunodeficient mice. These models better recapitulate the heterogeneity and microenvironment of human tumors. Efficacy studies are conducted similarly to CDX models.
-
-
Genetically Engineered Mouse Models (GEMMs):
-
Methodology: These models involve engineering the KRAS G12C mutation directly into the mouse genome, allowing tumors to develop spontaneously in their native organ (e.g., lung).[24] These models are invaluable for studying tumor progression, the immune response, and resistance mechanisms in an immunocompetent setting.[24][25]
-
The Challenge of Resistance
Despite the success of KRAS G12C inhibitors, their efficacy can be limited by both intrinsic and acquired resistance.[1][26] Understanding these mechanisms is critical for developing next-generation inhibitors and combination strategies.
-
On-Target Resistance: This can occur through secondary mutations in the KRAS gene itself, which may prevent the inhibitor from binding or lock KRAS in a GTP-bound state.[27][28] High-level amplification of the KRAS G12C allele has also been observed.[27]
-
Off-Target Resistance: This involves the activation of bypass signaling pathways that circumvent the need for KRAS signaling.[26][29] Common mechanisms include:
-
Reactivation of the MAPK pathway: This can be driven by mutations in other RAS isoforms (NRAS, HRAS) or downstream components like BRAF and MEK.[27][29]
-
Upstream signaling activation: Feedback activation of receptor tyrosine kinases (RTKs) like EGFR can reactivate wild-type RAS proteins, bypassing the inhibited KRAS G12C.[3][26]
-
Activation of parallel pathways: Increased signaling through pathways like PI3K/AKT can promote survival despite KRAS G12C inhibition.[30]
-
Histologic Transformation: In some cases, tumors can change their cellular identity (e.g., from adenocarcinoma to squamous cell carcinoma) to become independent of KRAS signaling.[27][29]
-
Future Directions and Conclusion
The development of covalent KRAS G12C inhibitors represents a landmark achievement in cancer therapy. The early-phase development of these drugs has been guided by a sophisticated and iterative process of biochemical characterization, cellular evaluation, and preclinical in vivo testing. The focus is now shifting towards overcoming resistance and expanding the utility of this therapeutic strategy. Future research will concentrate on:
-
Next-Generation Inhibitors: Developing molecules that can inhibit both the GDP-bound (inactive) and GTP-bound (active) states of KRAS G12C, or that have improved potency and pharmacokinetic properties.[15][31]
-
Combination Therapies: Combining KRAS G12C inhibitors with drugs that target upstream activators (e.g., SHP2, SOS1 inhibitors), downstream effectors (e.g., MEK inhibitors), or parallel survival pathways (e.g., PI3K inhibitors) to prevent or overcome resistance.[1][32]
-
Targeting Other KRAS Mutations: Applying the lessons learned from the G12C experience to develop inhibitors for other common KRAS mutations like G12D and G12V, which has historically been more challenging.[2][33]
The journey to drug KRAS has been long, but the success of G12C-specific covalent inhibitors has opened the door to a new frontier in targeted oncology, offering hope to patients with once-intractable cancers.
References
- 1. The next-generation KRAS inhibitors…What comes after sotorasib and adagrasib? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The next generation of KRAS targeting: reasons for excitement and concern - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ilcn.org [ilcn.org]
- 8. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ilcn.org [ilcn.org]
- 14. youtube.com [youtube.com]
- 15. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 18. selectscience.net [selectscience.net]
- 19. researchgate.net [researchgate.net]
- 20. biorxiv.org [biorxiv.org]
- 21. biorxiv.org [biorxiv.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. biorxiv.org [biorxiv.org]
- 26. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 28. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 30. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Targeting KRAS G12C with Covalent Inhibitors | Annual Reviews [annualreviews.org]
A Technical Guide to KRAS G12C Inhibitor 21: Patent Insights and Novelty for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the patent information and novelty surrounding the specific molecule designated as "KRAS G12C inhibitor 21". The content is structured to offer valuable insights for researchers and professionals engaged in the field of oncology and drug discovery, with a focus on the burgeoning class of KRAS G12C inhibitors.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) has long been considered an "undruggable" target in oncology. However, the discovery of a druggable pocket in the GDP-bound state of the G12C mutant of KRAS has led to a paradigm shift, culminating in the development of targeted covalent inhibitors. This guide focuses on a novel quinoxaline dione derivative, identified as "this compound," disclosed in the patent literature.
Patent Information
This compound is explicitly described in the international patent application WO2021219090A1 .[1][2] This patent, titled "Quinoxaline dione derivative as irreversible inhibitor of kras g12c mutant protein," lays the groundwork for a new chemical scaffold for targeting this specific KRAS mutation.
| Patent Identifier | Title | Publication Date | Key Information |
| WO2021219090A1 | Quinoxaline dione derivative as irreversible inhibitor of kras g12c mutant protein | November 4, 2021 | Discloses the chemical structure, synthesis, and potential therapeutic use of a series of quinoxaline dione derivatives, including "this compound" (Example 7), as irreversible inhibitors of the KRAS G12C mutant protein for the treatment of cancers. |
Chemical and Physical Properties of this compound:
| Property | Value |
| CAS Number | 2737269-61-1 |
| Molecular Formula | C34H30ClN3O4 |
| Molecular Weight | 580.07 g/mol |
| Chemical Name | Quinoxaline dione derivative (specific structure disclosed in patent) |
Novelty and Core Innovation
The novelty of this compound and the broader class of compounds described in patent WO2021219090A1 lies in its distinct chemical scaffold—a quinoxaline-2,3(1H,4H)-dione derivative.[2] This represents a departure from the chemical structures of the first-generation FDA-approved KRAS G12C inhibitors, sotorasib and adagrasib.
The core innovation, as claimed in the patent, is the creation of a new class of irreversible inhibitors that covalently bind to the cysteine residue of the G12C mutant KRAS protein. The quinoxaline dione core likely serves as a rigid scaffold to optimally position the reactive group (e.g., an acrylamide warhead, common in such inhibitors) for covalent modification of the target protein, while the various substituents on this core are designed to enhance potency, selectivity, and pharmacokinetic properties. The development of novel scaffolds is crucial in the field to:
-
Overcome Resistance: The emergence of resistance to existing KRAS G12C inhibitors is a significant clinical challenge. Novel chemical entities may have different binding modes or properties that can circumvent these resistance mechanisms.
-
Improve Therapeutic Window: New scaffolds can lead to compounds with improved safety profiles, potentially reducing off-target effects and increasing the therapeutic window.
-
Enhance Drug-like Properties: Optimization of the quinoxaline dione scaffold may yield inhibitors with superior oral bioavailability, metabolic stability, and other pharmacokinetic parameters.
Quantitative Data
The patent document WO2021219090A1 is the primary source of initial biological data for this compound. While comprehensive clinical data is not available for this preclinical entity, the patent likely contains in vitro data demonstrating its inhibitory activity. The following table is a representative summary of the type of quantitative data typically found in such patents for the lead compounds.
| Assay Type | Target | Metric | Value (nM) |
| Biochemical Assay | KRAS G12C | IC50 | < 10 |
| Cell-Based Assay | NCI-H358 (KRAS G12C) | GI50 | < 50 |
Note: The specific values in this table are illustrative and represent the expected potency for a promising preclinical KRAS G12C inhibitor as would be detailed in a patent application. The actual values are contained within the patent document.
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of novel KRAS G12C inhibitors, based on the information that would be available in the patent and general knowledge of the field.
Synthesis of this compound (as per Example 7 of WO2021219090A1)
The synthesis of this compound is a multi-step process detailed within the patent. A generalized workflow is as follows:
-
Synthesis of the Quinoxaline Dione Core: This typically involves the condensation of a substituted o-phenylenediamine with an oxalate derivative.
-
Functionalization of the Core: The core structure is then functionalized through a series of reactions, such as N-alkylation and aromatic substitution, to introduce the necessary side chains for target engagement and the reactive acrylamide moiety.
-
Introduction of the Acrylamide Warhead: The final step involves the coupling of an acryloyl group to a specific position on the molecule, rendering it a covalent inhibitor.
-
Purification and Characterization: The final compound is purified using techniques like column chromatography and characterized by methods such as NMR and mass spectrometry to confirm its structure and purity.
In Vitro KRAS G12C Inhibition Assay (Biochemical)
This assay is designed to measure the direct inhibitory effect of the compound on the KRAS G12C protein.
-
Protein Expression and Purification: Recombinant human KRAS G12C protein is expressed in a suitable system (e.g., E. coli) and purified.
-
Assay Principle: A common method is a nucleotide exchange assay. The assay measures the ability of the inhibitor to lock KRAS G12C in its GDP-bound state, thereby preventing its interaction with a guanine nucleotide exchange factor (GEF), such as SOS1.
-
Procedure:
-
KRAS G12C protein is pre-incubated with the test compound (this compound) at various concentrations.
-
The GEF (e.g., SOS1) and a fluorescently labeled GTP analog are added to initiate the nucleotide exchange reaction.
-
The fluorescence signal, which increases as the fluorescent GTP binds to KRAS, is monitored over time.
-
-
Data Analysis: The rate of nucleotide exchange is calculated for each inhibitor concentration. The IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of the exchange reaction, is determined by plotting the exchange rate against the inhibitor concentration.
Cell-Based Proliferation Assay
This assay assesses the ability of the inhibitor to suppress the growth of cancer cells harboring the KRAS G12C mutation.
-
Cell Line: A human cancer cell line with a KRAS G12C mutation (e.g., NCI-H358 non-small cell lung cancer cells) is used.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
-
Data Analysis: The luminescence signal is proportional to the number of viable cells. The GI50 (or IC50) value, the concentration of the inhibitor that causes a 50% reduction in cell growth, is calculated by fitting the data to a dose-response curve.
Visualizations
KRAS Signaling Pathway and Inhibition
Caption: KRAS signaling pathway and the mechanism of action of this compound.
Experimental Workflow for KRAS G12C Inhibitor Evaluation
References
Methodological & Application
Application Notes and Protocols for Cell-Based Assays to Determine the Efficacy of KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for key cell-based assays to evaluate the efficacy of KRAS G12C inhibitors. The protocols are designed to be comprehensive and easy to follow, enabling researchers to generate robust and reproducible data.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The KRAS G12C mutation, in which glycine at position 12 is replaced by cysteine, is a common driver mutation in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer. This mutation locks KRAS in a constitutively active, GTP-bound state, leading to the uncontrolled activation of downstream signaling pathways, such as the MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and tumor growth.[1]
The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has marked a significant breakthrough in cancer therapy. These inhibitors, such as Sotorasib (AMG 510) and Adagrasib (MRTX849), bind to the inactive, GDP-bound state of KRAS G12C, preventing its activation and subsequent downstream signaling.[2][3][4][5] Evaluating the efficacy of these inhibitors requires a suite of robust cell-based assays to characterize their activity in a cellular context.
This document outlines protocols for essential assays to assess the potency and mechanism of action of KRAS G12C inhibitors, including cell viability assays (2D and 3D), Western blotting to measure downstream signaling, cellular thermal shift assays for target engagement, and protein degradation assays.
KRAS G12C Signaling Pathway
KRAS acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[3][6] Guanine nucleotide exchange factors (GEFs), such as SOS1, promote the exchange of GDP for GTP, leading to KRAS activation.[3][7] GTPase-activating proteins (GAPs) enhance the intrinsic GTPase activity of KRAS, leading to GTP hydrolysis and a return to the inactive state.[7] The G12C mutation impairs this GTP hydrolysis, leading to an accumulation of active, GTP-bound KRAS.[2][8]
Activated KRAS signals through multiple downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, to drive cell proliferation and survival.[1][5] KRAS G12C inhibitors covalently bind to the cysteine residue of the mutant protein, locking it in an inactive conformation and thereby inhibiting these downstream oncogenic signals.[3][4][5]
Data Presentation: Efficacy of KRAS G12C Inhibitors
The following tables summarize the in vitro efficacy of various KRAS G12C inhibitors and degraders in different cancer cell lines harboring the KRAS G12C mutation.
Table 1: Cell Viability (IC50) of KRAS G12C Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Assay Format | Reference |
| Adagrasib (MRTX849) | H358 | NSCLC | 10 - 973 | 2D | [9] |
| Adagrasib (MRTX849) | MIA PaCa-2 | Pancreatic | 10 - 973 | 2D | [9] |
| Adagrasib (MRTX849) | H358 | NSCLC | 0.2 - 1042 | 3D | [9] |
| Adagrasib (MRTX849) | MIA PaCa-2 | Pancreatic | 0.2 - 1042 | 3D | [9] |
| Sotorasib (AMG 510) | H358 | NSCLC | 8.88 | Biochemical | [3] |
| MRTX1257 | CT26 KRAS G12C+/+ | Colorectal | 20 - 50 | 2D | [2] |
| Adagrasib | SW1573 | NSCLC | >4000 | 2D | |
| Adagrasib | H2122 | NSCLC | <30 | 2D | |
| Adagrasib | NCI-H2030 | NSCLC | IC50 range across 7 cell lines | 2D/3D | [6] |
| K-975 + Adagrasib | Various NSCLC | NSCLC | Potentiates Adagrasib | 2D | [6] |
Table 2: Protein Degradation (DC50) of KRAS G12C Degraders
| Degrader | Cell Line | Cancer Type | DC50 (µM) | Dmax (%) | Reference |
| LC-2 | NCI-H2030 | NSCLC | 0.59 ± 0.20 | ~75 | [1][10] |
| LC-2 | MIA PaCa-2 | Pancreatic | 0.32 ± 0.08 | ~75 | [1][10] |
| LC-2 | NCI-H23 | NSCLC | 0.25 - 0.76 | Not Specified | [1] |
| LC-2 | NCI-H358 | NSCLC | Not Specified | ~50 | [10] |
| PROTAC 3 | Cal-62 (KRAS G12R) | Thyroid | 0.462 | 75 | [11] |
| PROTAC 3 | KP-2 (KRAS G12R) | Pancreatic | 0.162 | 60 | [11] |
Experimental Protocols
2D Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete growth medium
-
KRAS G12C inhibitor
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the KRAS G12C inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the desired concentration of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Luminescence Reading:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
3D Spheroid Cell Viability Assay
This assay assesses the inhibitor's efficacy in a more physiologically relevant 3D tumor model.
Materials:
-
KRAS G12C mutant cancer cell line
-
Complete growth medium
-
KRAS G12C inhibitor
-
96-well ultra-low attachment spheroid microplates
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Luminometer
Protocol:
-
Spheroid Formation:
-
Compound Treatment:
-
Prepare serial dilutions of the KRAS G12C inhibitor.
-
Add 100 µL of medium containing the inhibitor to each well.
-
Incubate for an extended period, typically 6 to 12 days, refreshing the medium with the inhibitor every 3-4 days.[9]
-
-
Luminescence Reading:
-
Equilibrate the plate and CellTiter-Glo® 3D reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well.
-
Mix vigorously on an orbital shaker for 5 minutes.
-
Incubate at room temperature for an additional 25 minutes.
-
Measure luminescence.
-
-
Data Analysis:
-
Perform data analysis as described for the 2D viability assay.
-
Western Blot for Downstream Signaling (pERK)
This protocol is used to assess the inhibition of KRAS G12C downstream signaling by measuring the phosphorylation of ERK (pERK).
Materials:
-
KRAS G12C mutant cells
-
KRAS G12C inhibitor
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK1/2, anti-total ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the KRAS G12C inhibitor at various concentrations and time points (e.g., 4, 24, 48, 72 hours).[13]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using image analysis software.
-
Normalize pERK levels to total ERK and a loading control (e.g., GAPDH).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify direct binding of the inhibitor to KRAS G12C in a cellular environment.
Materials:
-
KRAS G12C mutant cells
-
KRAS G12C inhibitor
-
PBS
-
Liquid nitrogen
-
PCR tubes
-
Thermal cycler
-
Western blot materials (as above)
Protocol:
-
Cell Treatment:
-
Treat cultured cells with the KRAS G12C inhibitor or vehicle control for a specified time (e.g., 1 hour).[3]
-
-
Heating and Lysis:
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler for 3 minutes.[3]
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
-
Sample Preparation and Analysis:
-
Centrifuge the lysates at high speed to separate soluble and aggregated proteins.
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble KRAS G12C in the supernatant by Western blot.
-
-
Data Analysis:
-
A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.
-
Protein Degradation Assay
This assay is used to evaluate the efficacy of PROTACs (Proteolysis Targeting Chimeras) that induce the degradation of KRAS G12C.
Materials:
-
KRAS G12C mutant cells
-
KRAS G12C degrader (e.g., LC-2)
-
Western blot materials (as above)
Protocol:
-
Cell Treatment:
-
Seed cells and treat with a dose range of the degrader for a specified time (e.g., 18-24 hours).[1]
-
-
Western Blot Analysis:
-
Perform Western blotting as described above, probing for total KRAS levels.
-
-
Data Analysis:
-
Quantify the reduction in KRAS protein levels.
-
Plot the percentage of degradation against the degrader concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]
-
Conclusion
The cell-based assays outlined in these application notes provide a comprehensive toolkit for the preclinical evaluation of KRAS G12C inhibitors. By employing these protocols, researchers can effectively characterize the potency, mechanism of action, and cellular efficacy of novel therapeutic candidates targeting this critical oncogene. The provided data and diagrams serve as a valuable reference for understanding the KRAS G12C signaling landscape and the impact of its inhibition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. A Novel 3-dimensional High Throughput Screening Approach Identifies Inducers of a Mutant KRAS Selective Lethal Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TEAD Inhibitors Sensitize KRASG12C Inhibitors via Dual Cell Cycle Arrest in KRASG12C-Mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-Molecule Inhibitors and Degraders Targeting KRAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating KRAS G12C Inhibitors in Colorectal Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: These application notes synthesize data for the class of KRAS G12C inhibitors based on publicly available information for compounds such as sotorasib and adagrasib, which are used as representative examples. The specific compound "inhibitor 21" was not identified in the available literature; therefore, the following protocols and data serve as a general guide for evaluating any novel KRAS G12C inhibitor in colorectal cancer (CRC) models.
Introduction
Kirsten rat sarcoma viral oncogene homolog (KRAS) is the most frequently mutated oncogene in human cancers, with KRAS mutations present in over 50% of colorectal cancer (CRC) cases.[1] The specific KRAS G12C mutation, a glycine-to-cysteine substitution at codon 12, occurs in approximately 2-4% of patients with metastatic CRC (mCRC) and is associated with a poor prognosis and resistance to standard therapies.[2][3] The development of covalent inhibitors that specifically target the mutant cysteine-12 residue has marked a significant breakthrough. These inhibitors lock the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream oncogenic signaling.[4][5]
However, unlike in non-small cell lung cancer (NSCLC), KRAS G12C inhibitors have shown limited efficacy as monotherapy in CRC.[6] Preclinical and clinical studies have revealed that CRC cells exhibit an adaptive feedback reactivation of the RAS-MAPK pathway, primarily through the epidermal growth factor receptor (EGFR).[1][7] This has led to the current strategy of combining KRAS G12C inhibitors with anti-EGFR antibodies (e.g., cetuximab, panitumumab) to achieve a more potent and durable anti-tumor response.[1][8]
These notes provide an overview of the application of KRAS G12C inhibitors in CRC models, including quantitative data from key studies and detailed protocols for preclinical evaluation.
Mechanism of Action and Rationale for Combination Therapy
KRAS G12C inhibitors are small molecules that form an irreversible covalent bond with the thiol group of the cysteine residue at position 12 of the mutant KRAS protein. This traps the oncoprotein in its inactive, GDP-bound state, preventing the GDP-GTP exchange required for its activation.[4] Consequently, downstream signaling through the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways is suppressed, leading to reduced cell proliferation and survival.[4]
In CRC, however, inhibition of KRAS G12C leads to a rapid rebound in ERK phosphorylation. This adaptive resistance is driven by the release of negative feedback loops, resulting in upstream activation of receptor tyrosine kinases (RTKs), most notably EGFR.[1][7] Activated EGFR signaling can bypass the inhibited KRAS G12C, reactivating the MAPK pathway and blunting the inhibitor's efficacy. Therefore, a dual blockade of both KRAS G12C and EGFR is necessary for sustained pathway inhibition and meaningful tumor regression in CRC models.[6][8]
References
- 1. mdpi.com [mdpi.com]
- 2. Targeting KRASG12C in colorectal cancer: the beginning of a new era - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting KRAS G12C Mutation in Colorectal Cancer, A Review: New Arrows in the Quiver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KRAS G12C Inhibitor AMG-510: Results in Colorectal Cancer [oncodna.com]
- 6. Targeting KRASG12C-Mutated Advanced Colorectal Cancer: Research and Clinical Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS inhibition in metastatic colorectal cancer – An update - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Testing of KRAS G12C Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo evaluation of KRAS G12C inhibitors using various animal models. The protocols outlined below are based on established methodologies for assessing the efficacy and pharmacodynamics of these targeted therapies.
Introduction
The KRAS protein, a key molecular switch in intracellular signaling, is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine-to-cysteine substitution (G12C), has emerged as a prime target for therapeutic intervention. The development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine has marked a significant breakthrough in treating KRAS G12C-mutated tumors. In vivo testing in relevant animal models is a critical step in the preclinical validation of these inhibitors, providing essential data on their anti-tumor activity, pharmacokinetics, and pharmacodynamics.
This document details protocols for utilizing cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models for the in vivo assessment of KRAS G12C inhibitors.
Animal Models for In Vivo Testing
The selection of an appropriate animal model is crucial for the successful in vivo evaluation of KRAS G12C inhibitors. The most commonly used models are CDX and PDX models established in immunocompromised mice.
-
Cell-Derived Xenograft (CDX) Models: These models are generated by subcutaneously implanting human cancer cell lines harboring the KRAS G12C mutation into immunocompromised mice. Commonly used cell lines include:
-
NCI-H358 (Non-Small Cell Lung Cancer): This cell line is widely used for screening KRAS inhibitors and has demonstrated sensitivity to targeted therapies.[1][2]
-
MIA PaCa-2 (Pancreatic Cancer): Another well-characterized cell line that is utilized to evaluate the efficacy of KRAS G12C inhibitors in pancreatic cancer models.[3][4][5]
-
-
Patient-Derived Xenograft (PDX) Models: PDX models are developed by implanting tumor fragments from a patient directly into immunocompromised mice. These models are considered more clinically relevant as they better recapitulate the heterogeneity and microenvironment of human tumors.[3][6]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of various KRAS G12C inhibitors in different animal models.
Table 1: In Vivo Efficacy of MRTX849 (Adagrasib) in Xenograft Models [3][7]
| Animal Model | Cell Line/Tumor Type | Dose (mg/kg, oral gavage) | Treatment Duration | Tumor Growth Inhibition (TGI) / Regression | Reference |
| CDX | MIA PaCa-2 | 3 | Daily until Day 16 | Significant anti-tumor activity | [3] |
| CDX | MIA PaCa-2 | 10 | Daily until Day 16 | Significant anti-tumor activity | [3] |
| CDX | MIA PaCa-2 | 30 | Daily until Day 16 | Complete response in 2/7 mice | [3] |
| CDX | MIA PaCa-2 | 100 | Daily until Day 16 | Complete response in 4/4 mice | [3] |
| CDX | NCI-H358 | 30 | Daily for 22 days | 61% tumor regression | [3] |
| CDX | NCI-H358 | 100 | Daily for 22 days | 79% tumor regression | [3] |
| PDX | Various KRAS G12C+ | 100 | Daily | Pronounced tumor regression in 17 of 26 models | [3] |
Table 2: In Vivo Efficacy of Sotorasib (AMG510) in Xenograft Models [4]
| Animal Model | Cell Line/Tumor Type | Dose (mg/kg) | Treatment Duration | Tumor Growth Inhibition (TGI) / Regression | Reference |
| CDX | MIA PaCa-2 (AMG510-Resistant) | Not Specified | Prolonged | Less antitumor activity in resistant model | [4] |
Table 3: In Vivo Efficacy of Compound A in Xenograft Models [8]
| Animal Model | Cell Line/Tumor Type | Dose (mg/kg, once daily) | Treatment Duration | Outcome | Reference |
| CDX | MiaPaCa2 | 1 | 3 days | Target engagement and PD modulation | [8] |
| CDX | MiaPaCa2 | 5 | 3 days | Target engagement and PD modulation | [8] |
| CDX | MiaPaCa2 | 30 | 3 days | Sustained pERK inhibition | [8] |
Table 4: In Vivo Efficacy of 143D in Xenograft Models [5]
| Animal Model | Cell Line/Tumor Type | Dose (mg/kg, p.o. daily) | Tumor Growth Inhibition (TGI) | Tumor Regression | Reference |
| CDX | MIA PaCa-2 | 3 | 80.6% | Partial regression in 1 of 5 mice | [5] |
| CDX | MIA PaCa-2 | 10 | 96.5% | Partial regression in 3 of 5 mice, Complete regression in 1 of 5 mice | [5] |
| CDX | NCI-H1373 | 30 | 104.6% | Not specified | [5] |
| CDX | SW1463 | 30 | 76.9% | Not specified | [5] |
Experimental Protocols
Cell-Derived Xenograft (CDX) Model Establishment
Objective: To establish subcutaneous tumors from KRAS G12C mutant human cancer cell lines in immunocompromised mice.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Immunocompromised mice (e.g., athymic nude, SCID, or NSG)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles (25-27 gauge)
-
Calipers
Protocol:
-
Culture the selected cancer cell line under standard conditions until they reach 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in a serum-free medium or PBS at a concentration of 1 x 107 to 2 x 107 cells/mL.
-
(Optional) Mix the cell suspension 1:1 with Matrigel to enhance tumor take rate and growth.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 100-200 mm3, randomize the mice into treatment and control groups.[3]
Drug Formulation and Administration
Objective: To prepare and administer the KRAS G12C inhibitor to the tumor-bearing mice.
Materials:
-
KRAS G12C inhibitor compound
-
Vehicle solution (e.g., 10% Captisol, 50 mM citrate buffer, pH 5.0 for MRTX849)[3]
-
Oral gavage needles
-
Syringes
Protocol:
-
Prepare the vehicle solution as specified for the inhibitor.
-
Calculate the required amount of the inhibitor based on the desired dose and the body weight of the mice.
-
Suspend or dissolve the inhibitor in the vehicle to the final desired concentration.
-
Administer the formulated drug or vehicle to the mice via oral gavage once or twice daily, as required by the experimental design.[3]
-
Monitor the body weight of the mice regularly as an indicator of toxicity.[3]
Efficacy Evaluation
Objective: To assess the anti-tumor activity of the KRAS G12C inhibitor.
Protocol:
-
Continue to measure tumor volumes and body weights 2-3 times per week throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume of the treated group and ΔC is the change in tumor volume of the control group.
-
Document any tumor regressions (partial or complete).
Pharmacodynamic (PD) Marker Analysis
Objective: To evaluate the effect of the KRAS G12C inhibitor on downstream signaling pathways in the tumor tissue.
Materials:
-
Tumor samples collected at various time points after treatment
-
Lysis buffer
-
Protein quantification assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-KRAS G12C)
-
Secondary antibodies
-
Chemiluminescence detection reagents
Protocol:
-
Collect tumor tissues at predetermined time points after the final dose (e.g., 2, 6, 24 hours).[3]
-
Homogenize the tumor samples in lysis buffer and quantify the protein concentration.
-
Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of key downstream effectors like ERK.[3][5]
-
Quantify the band intensities to determine the extent of target inhibition.
Visualization of Pathways and Workflows
KRAS G12C Signaling Pathway
The following diagram illustrates the canonical KRAS signaling pathway and the point of intervention for G12C inhibitors.
Caption: Simplified KRAS G12C signaling pathway and inhibitor action.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines the typical workflow for an in vivo efficacy study of a KRAS G12C inhibitor.
Caption: Standard workflow for a CDX efficacy study.
Conclusion
The protocols and data presented in these application notes provide a framework for the robust in vivo evaluation of KRAS G12C inhibitors. The use of well-characterized CDX and clinically relevant PDX models is essential for generating reliable data to support the clinical development of these promising targeted therapies. Careful execution of these experimental protocols will ensure the generation of high-quality, reproducible data critical for advancing the field of KRAS-targeted cancer therapy.
References
- 1. cyagen.com [cyagen.com]
- 2. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. wuxibiology.com [wuxibiology.com]
- 5. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Abstract 3004: Establishment of KRAS G12C mutant patient-derived xenograft (PDX) models for pre-clinical evaluation of KRAS G12C targeted anticancer therapy | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Analysis of a Representative KRAS G12C Inhibitor (MRTX849 - Adagrasib)
Disclaimer: The following information is provided for a representative KRAS G12C inhibitor, MRTX849 (Adagrasib), as a specific inhibitor designated "21" could not be definitively identified from publicly available information. These notes and protocols are intended for research purposes by qualified professionals.
Introduction
KRAS, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is a common KRAS mutation, creating a druggable pocket for targeted therapies. KRAS G12C inhibitors are a class of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine residue, trapping KRAS in its inactive, GDP-bound state. This action blocks downstream signaling pathways, such as the MAPK and PI3K-AKT pathways, leading to the inhibition of cancer cell proliferation and survival.[1][2][3]
These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a representative KRAS G12C inhibitor, MRTX849 (Adagrasib), along with detailed protocols for key experimental analyses.
Pharmacokinetic Profile
The pharmacokinetic properties of MRTX849 have been characterized in preclinical models, demonstrating moderate plasma clearance and a prolonged half-life following oral administration.[4]
Table 1: Preclinical Pharmacokinetic Parameters of MRTX849 (Adagrasib)
| Parameter | Value | Species | Dose | Route |
| T1/2 (half-life) | ~24 hours | Mouse | 100 mg/kg | Oral |
| Cmax (max concentration) | ~10 µM | Mouse | 100 mg/kg | Oral |
| AUC (area under the curve) | Data not consistently reported | Mouse | 100 mg/kg | Oral |
| Oral Bioavailability | Moderate | Multiple Species | Various | Oral |
Note: These values are approximate and can vary based on the specific experimental conditions.
Pharmacodynamic Profile
MRTX849 demonstrates potent and selective inhibition of KRAS G12C, leading to the suppression of downstream signaling and tumor growth in preclinical models.
Table 2: In Vitro and In Vivo Pharmacodynamic Effects of MRTX849 (Adagrasib)
| Parameter | Assay | Model | Result |
| Target Engagement | LC-MS/MS | MIA PaCa-2 Xenografts | Dose-dependent covalent modification of KRAS G12C |
| Downstream Signaling Inhibition | Western Blot / IHC | Various KRAS G12C cell lines and xenografts | Inhibition of pERK and pS6 |
| Cell Viability | 2D and 3D Cell Culture | KRAS G12C-mutant cell lines | IC50 values in the nanomolar range |
| In Vivo Efficacy | Xenograft and PDX models | KRAS G12C-mutant tumors | Dose-dependent tumor growth inhibition and regression |
Signaling Pathway
KRAS G12C inhibitors act by locking the KRAS protein in an inactive state, thereby inhibiting downstream signaling cascades crucial for cell proliferation and survival.
Caption: KRAS G12C signaling pathway and the mechanism of inhibitor action.
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the KRAS G12C inhibitor in cancer cell lines harboring the KRAS G12C mutation.
Materials:
-
KRAS G12C-mutant and KRAS wild-type cancer cell lines
-
Cell culture medium and supplements
-
KRAS G12C inhibitor stock solution (in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare a serial dilution of the KRAS G12C inhibitor in cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, allow the plate to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
Caption: Workflow for the in vitro cell viability assay.
Western Blot Analysis of Downstream Signaling
Objective: To assess the effect of the KRAS G12C inhibitor on the phosphorylation of downstream effector proteins like ERK and S6.
Materials:
-
KRAS G12C-mutant cancer cell lines
-
KRAS G12C inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK, anti-ERK, anti-pS6, anti-S6, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Treat cells with the KRAS G12C inhibitor at various concentrations for a specified time (e.g., 2-24 hours).
-
Lyse the cells with lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Caption: Workflow for Western blot analysis of downstream signaling.
In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of the KRAS G12C inhibitor in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
KRAS G12C-mutant cancer cell line
-
Matrigel (optional)
-
KRAS G12C inhibitor formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Subcutaneously implant KRAS G12C-mutant cells (e.g., 5 x 106 cells in PBS, with or without Matrigel) into the flank of the mice.
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.
-
Administer the KRAS G12C inhibitor or vehicle control orally once daily (or as per the determined dosing schedule).
-
Measure tumor volume (Volume = 0.5 x Length x Width2) and body weight 2-3 times per week.
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predefined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further pharmacodynamic analysis (e.g., IHC for pERK).
-
Plot tumor growth curves and perform statistical analysis to determine the anti-tumor efficacy.
Caption: Workflow for an in vivo xenograft efficacy study.
Conclusion
The provided application notes and protocols offer a framework for the preclinical evaluation of KRAS G12C inhibitors. The representative data for MRTX849 (Adagrasib) highlight the potent and selective nature of this class of targeted therapies. Researchers and drug development professionals can adapt these methodologies to investigate novel KRAS G12C inhibitors and further advance the development of effective cancer therapeutics.
References
- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Novel KRAS G12C Inhibitors
Abstract
The Kirsten Rat Sarcoma (KRAS) oncogene is one of the most frequently mutated genes in human cancers. The specific G12C mutation, which results in a glycine-to-cysteine substitution at codon 12, has emerged as a key therapeutic target. This mutation locks KRAS in a constitutively active, GTP-bound state, driving uncontrolled cell proliferation and survival through downstream signaling pathways.[1] The recent development of covalent inhibitors that specifically target the mutant cysteine has proven KRAS G12C is a druggable target, fueling the search for novel and more effective compounds.[1] This application note provides a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of novel KRAS G12C inhibitors using common biochemical and cell-based assay formats.
Introduction to KRAS G12C Signaling
KRAS functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. This cycle is regulated by guanine nucleotide exchange factors (GEFs), such as SOS1, which promote GTP loading, and GTPase-activating proteins (GAPs), which enhance GTP hydrolysis.[1] The G12C mutation impairs GAP-mediated hydrolysis, leading to an accumulation of active KRAS-GTP.[1] This results in the constitutive activation of downstream pro-growth pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which are central to tumor growth and survival.[1][2]
Covalent KRAS G12C inhibitors exploit the mutant cysteine residue. They bind to a pocket (the Switch-II pocket) that is accessible in the inactive GDP-bound state and form an irreversible covalent bond with Cys12. This traps the KRAS G12C protein in its inactive state, preventing GEF-mediated nucleotide exchange and blocking downstream signaling.[3]
High-Throughput Screening (HTS) Workflow
The discovery of novel KRAS G12C inhibitors typically follows a standardized HTS workflow. This process is designed to rapidly screen large compound libraries to identify "hits"—compounds that demonstrate activity in a primary assay. These hits are then subjected to further validation and characterization.
HTS Assay Formats
A variety of biochemical and cell-based assays can be adapted for HTS to find KRAS G12C inhibitors. The choice of assay depends on the specific mechanism of inhibition being targeted (e.g., blocking nucleotide exchange, inhibiting effector protein interaction).[4][5]
| Assay Type | Principle | Measures | Advantages | Disadvantages |
| TR-FRET | Time-Resolved Fluorescence Resonance Energy Transfer between a donor (e.g., Europium) and an acceptor fluorophore.[6][7] | Protein-protein interaction (e.g., KRAS-RAF) or GTP binding.[6][8] | Homogeneous (no-wash), sensitive, low background. | Potential for compound interference (fluorescence). |
| AlphaScreen/AlphaLISA | Proximity-based assay where singlet oxygen transfer between donor and acceptor beads generates a chemiluminescent signal.[9][10] | Protein-protein interaction or nucleotide exchange.[9][11] | Highly sensitive, homogeneous, robust. | Sensitive to light and singlet oxygen quenchers. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled ligand (e.g., GDP/GTP) upon binding to KRAS. | Nucleotide exchange. | Homogeneous, simple, cost-effective. | Lower sensitivity, requires small fluorescent probe. |
| Cell-Based Reporter | Measures the activity of a downstream transcription factor (e.g., AP-1) or phosphorylation of a signaling protein (e.g., p-ERK) in cells.[12] | Downstream pathway inhibition in a cellular context. | Physiologically relevant, confirms cell permeability. | More complex, higher variability, indirect measure. |
Experimental Protocols
Protocol 1: TR-FRET Assay for KRAS G12C/RAF-RBD Interaction
This protocol describes a biochemical assay to identify inhibitors that block the interaction between active, GTP-loaded KRAS G12C and the RAS-binding domain (RBD) of its effector, c-RAF.
Principle: GDP-loaded His-tagged KRAS G12C is incubated with the GEF, SOS1, and GTP to facilitate nucleotide exchange. The resulting active KRAS-GTP can bind to GST-tagged RAF-RBD. A Terbium (Tb)-labeled anti-His antibody (donor) and a fluorescently-labeled anti-GST antibody (acceptor) are added. Binding of KRAS to RAF-RBD brings the donor and acceptor into proximity, generating a FRET signal. Inhibitors that lock KRAS in the inactive state prevent this interaction and reduce the signal.[6][7]
Materials:
-
His-tagged, GDP-loaded KRAS G12C protein
-
GST-tagged c-RAF RBD protein
-
His-tagged SOS1 (catalytic domain) protein
-
GTP solution (10 mM)
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.01% BSA
-
Tb-labeled anti-6xHis Antibody (Donor)
-
d2-labeled anti-GST Antibody (Acceptor)
-
Low-volume 384-well white plates
-
Test compounds dissolved in DMSO
Procedure:
-
Compound Plating: Dispense 50 nL of test compounds into the 384-well assay plate using an acoustic dispenser. Include DMSO-only wells for negative (0% inhibition) and no-enzyme wells for positive (100% inhibition) controls.
-
KRAS G12C Activation:
-
Prepare a KRAS G12C/SOS1 mix in Assay Buffer. Final concentrations in the well should be 10 nM KRAS G12C and 20 nM SOS1.
-
Add 5 µL of this mix to each well containing the compounds.
-
Incubate for 15 minutes at room temperature to allow compound binding to KRAS.
-
-
Initiate Nucleotide Exchange:
-
Prepare a GTP solution in Assay Buffer.
-
Add 5 µL of the GTP solution to each well for a final concentration of 10 µM.
-
Incubate for 30 minutes at room temperature to allow for GDP/GTP exchange.
-
-
Effector Protein Addition:
-
Prepare a GST-RAF-RBD solution in Assay Buffer.
-
Add 5 µL of this solution to each well for a final concentration of 20 nM.
-
Incubate for 60 minutes at room temperature to allow KRAS/RAF interaction.
-
-
Detection:
-
Prepare the detection mix containing Tb-anti-His (final 1 nM) and d2-anti-GST (final 20 nM) in Assay Buffer.
-
Add 5 µL of the detection mix to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Read Plate: Read the plate on a TR-FRET enabled plate reader (Excitation: 340 nm, Emission: 620 nm for donor and 665 nm for acceptor).
Data Analysis:
-
Calculate the TR-FRET ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Normalize data using controls: % Inhibition = 100 * (1 - [Ratio_sample - Ratio_pos] / [Ratio_neg - Ratio_pos]).
-
Plot % Inhibition vs. compound concentration and fit to a four-parameter logistic equation to determine IC₅₀ values.
Protocol 2: Cell-Based HTRF Assay for Phospho-ERK Inhibition
This protocol measures the downstream effect of KRAS G12C inhibition by quantifying the levels of phosphorylated ERK (p-ERK) in a KRAS G12C-mutant cell line.
Principle: KRAS G12C mutant cells (e.g., NCI-H358) are treated with test compounds. After treatment, cells are lysed, and the level of phosphorylated ERK (Thr202/Tyr204) is measured using a sandwich immunoassay in HTRF format. A decrease in the p-ERK signal indicates inhibition of the MAPK pathway downstream of KRAS.[12]
Materials:
-
NCI-H358 (KRAS G12C mutant) cell line
-
Cell Culture Medium: RPMI-1640, 10% FBS, 1% Pen/Strep
-
Low-volume 384-well tissue culture-treated plates
-
HTRF p-ERK (Thr202/Tyr204) Assay Kit (containing lysis buffer, and donor/acceptor antibodies)
-
Test compounds dissolved in DMSO
Procedure:
-
Cell Plating: Seed NCI-H358 cells into 384-well plates at a density of 10,000 cells/well in 20 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment:
-
Prepare serial dilutions of test compounds in culture medium.
-
Add 5 µL of diluted compound to the cells. The final DMSO concentration should not exceed 0.5%.
-
Incubate for 4 hours (or other optimized time) at 37°C, 5% CO₂.
-
-
Cell Lysis:
-
Remove the culture medium.
-
Add 10 µL of the HTRF kit's lysis buffer to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
-
Detection:
-
Transfer 8 µL of lysate from each well to a new low-volume 384-well white assay plate.
-
Prepare the HTRF antibody mix (p-ERK donor and acceptor antibodies) according to the kit manufacturer's instructions.
-
Add 2 µL of the antibody mix to each well.
-
Incubate overnight at 4°C, protected from light.
-
-
Read Plate: Read the plate on a TR-FRET/HTRF enabled plate reader.
Data Analysis:
-
Calculate the HTRF ratio as described in Protocol 4.1.
-
Normalize the data to determine % inhibition of p-ERK signaling.
-
Calculate IC₅₀ values from the dose-response curves.
Data Presentation and Interpretation
Quantitative data from HTS campaigns should be presented clearly to allow for comparison and decision-making.
Table 1: Example HTS Assay Performance Metrics
| Parameter | TR-FRET Assay | Cell-Based p-ERK Assay | Acceptance Criteria |
| Z'-factor | 0.78 | 0.65 | > 0.5 |
| Signal-to-Background | 12.5 | 8.2 | > 5 |
| DMSO Tolerance | < 1% | < 0.5% | Assay dependent |
| Hit Rate (at 10 µM) | 0.4% | 0.2% | Typically 0.1-1% |
Table 2: Example IC₅₀ Data for Known KRAS G12C Inhibitors
| Compound | TR-FRET KRAS/RAF IC₅₀ (nM) | Cellular p-ERK IC₅₀ (nM) | Cell Viability (NCI-H358) IC₅₀ (nM) |
| Sotorasib (AMG 510) | 12.5 | 8.8 | 9.5 |
| Adagrasib (MRTX849) | 8.2 | 5.7 | 6.1 |
| Compound X (Hit) | 250.6 | 480.1 | > 10,000 |
| Compound Y (Hit) | 15.1 | 22.3 | 35.4 |
Note: IC₅₀ values are illustrative and can vary based on specific assay conditions and cell lines.
Conclusion
High-throughput screening is an indispensable tool in the discovery of novel KRAS G12C inhibitors. A combination of robust biochemical assays, such as TR-FRET and AlphaScreen, for primary screening, followed by physiologically relevant cell-based assays for secondary validation, provides a powerful strategy to identify and characterize promising lead compounds. The protocols and data presented here offer a framework for researchers to establish and execute effective HTS campaigns targeting this critical oncogene.
References
- 1. researchgate.net [researchgate.net]
- 2. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. aurorabiolabs.com [aurorabiolabs.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. revvity.com [revvity.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. High-Throughput Cell-Based Screening of Small Molecule KRAS Signaling Inhibitors Using a Homogeneous Time-Resolved Fluorescence (HTRF) Assay | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Assessing KRAS G12C Inhibitor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The KRAS G12C mutation, in particular, is a prevalent driver mutation in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1] This mutation results in a constitutively active KRAS protein, leading to uncontrolled cell proliferation and survival through the activation of downstream signaling pathways.[2] The development of covalent inhibitors that specifically target the mutant cysteine residue in KRAS G12C has marked a significant breakthrough in cancer therapy.[3] However, ensuring the selectivity of these inhibitors is paramount to minimize off-target effects and maximize therapeutic efficacy. These application notes provide a detailed overview of the methods used to assess the selectivity of KRAS G12C inhibitors.
KRAS G12C Signaling Pathway
KRAS acts as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state.[4] This cycling is regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity of KRAS to return it to the inactive state.[5] The G12C mutation impairs the ability of GAPs to bind to KRAS, locking it in the active, GTP-bound conformation.[2] This leads to the constitutive activation of downstream effector pathways, primarily the MAPK/ERK and PI3K/AKT/mTOR pathways, which drive tumor cell proliferation, survival, and differentiation.[2][6]
References
- 1. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CRISPR-Based Models in the Study of KRAS G12C Inhibitor Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-based cellular models to investigate the efficacy and mechanisms of action of KRAS G12C inhibitors. The following sections detail the generation of relevant cell lines, methodologies for assessing inhibitor effects, and approaches to identifying resistance mechanisms.
Introduction
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in cancer therapy. To facilitate the preclinical evaluation and optimization of these inhibitors, robust and relevant cellular models are essential. CRISPR/Cas9 technology offers a precise and efficient tool for engineering cell lines to harbor the specific KRAS G12C mutation, thereby creating isogenic models that accurately reflect the genetic landscape of KRAS G12C-driven cancers. These models are invaluable for assessing drug potency, elucidating downstream signaling effects, and performing large-scale genetic screens to identify mechanisms of both sensitivity and resistance.
Data Presentation: Efficacy of KRAS G12C Inhibitors
The following tables summarize the in vitro and in vivo efficacy of commonly studied KRAS G12C inhibitors in various CRISPR-engineered and endogenously mutated cancer cell lines.
Table 1: In Vitro Cell Viability (IC50) of KRAS G12C Inhibitors
| Cell Line | Cancer Type | KRAS G12C Inhibitor | IC50 (µM) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | Sotorasib (AMG-510) | ~0.006[1] | [1] |
| MIA PaCa-2 | Pancreatic Cancer | Sotorasib (AMG-510) | ~0.009[1] | [1] |
| NCI-H358 | Non-Small Cell Lung Cancer | Sotorasib (AMG-510) | 0.0818 | [1] |
| NCI-H23 | Non-Small Cell Lung Cancer | Sotorasib (AMG-510) | 0.6904 | [1] |
| KRAS G12C-mutant cell lines | Various | MRTX849 | 0.01 - 0.973 (2D culture) | [2] |
| KRAS G12C-mutant cell lines | Various | MRTX849 | 0.0002 - 1.042 (3D culture) | [2] |
Table 2: In Vivo Tumor Growth Inhibition of KRAS G12C Inhibitors in Xenograft Models
| Xenograft Model | Cancer Type | KRAS G12C Inhibitor | Dose | Tumor Growth Inhibition (TGI) | Reference |
| MiaPaCa2 | Pancreatic Cancer | Compound A | 1 mg/kg | 80.8% | [3] |
| MiaPaCa2 | Pancreatic Cancer | Compound A | 5 mg/kg | 123.5% (regression) | [3] |
| MiaPaCa2 | Pancreatic Cancer | Compound A | 30 mg/kg | 135.9% (regression) | [3] |
| H358 | Non-Small Cell Lung Cancer | MRTX849 | 100 mg/kg/day | Pronounced tumor regression in 17 of 26 models | [4] |
| NCI-H358 | Non-Small Cell Lung Cancer | D-1553 | Not Specified | Significant tumor regression | [5] |
| MIA PaCa-2 | Pancreatic Cancer | D-1553 | Not Specified | Significant tumor regression | [5] |
| NSCLC Xenografts | Non-Small Cell Lung Cancer | ORIC-944 + Adagrasib | Not Specified | 100% tumor regression | [6] |
Experimental Protocols
Protocol 1: Generation of KRAS G12C Knock-in Cell Lines using CRISPR/Cas9
This protocol outlines the steps for creating a specific KRAS G12C mutation in a cancer cell line using the CRISPR/Cas9 system.
Materials:
-
Target cell line (e.g., A549, HEK293T)
-
Cas9 nuclease expression vector (e.g., pX458)
-
Single guide RNA (sgRNA) targeting the KRAS locus
-
Single-stranded oligodeoxynucleotide (ssODN) donor template with the G12C mutation
-
Lipofectamine-based transfection reagent
-
Puromycin for selection
-
Fluorescence-activated cell sorting (FACS) instrument
-
PCR primers for genotyping
-
Sanger sequencing reagents
Procedure:
-
sgRNA Design: Design an sgRNA that targets a region as close as possible to the desired G12C mutation site in the KRAS gene.[7] Use online design tools to minimize off-target effects.
-
Donor Template Design: Synthesize an ssODN that contains the G12C mutation (GGT to TGT) and silent mutations to prevent re-cleavage by Cas9. Include homology arms of at least 40 base pairs flanking the mutation site.[7]
-
Transfection: Co-transfect the Cas9-sgRNA expression plasmid and the ssODN donor template into the target cells using a suitable transfection reagent.
-
Selection: If the Cas9 plasmid contains a selection marker like puromycin resistance, apply the antibiotic to select for transfected cells.
-
Single-Cell Cloning: Isolate single cells into individual wells of a 96-well plate using limiting dilution or FACS.
-
Expansion and Genotyping: Expand the single-cell clones and extract genomic DNA. Perform PCR amplification of the targeted KRAS locus followed by Sanger sequencing to identify clones with the desired G12C knock-in.
Protocol 2: Cell Viability Assay
This protocol describes how to assess the effect of KRAS G12C inhibitors on the viability of engineered cell lines.
Materials:
-
KRAS G12C-mutant and wild-type (control) cell lines
-
KRAS G12C inhibitor (e.g., Sotorasib, Adagrasib)
-
96-well plates
-
Cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or CyQUANT™ Direct Cell Proliferation Assay (Invitrogen)[8][9]
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 100-200 cells per well and allow them to attach overnight.[8]
-
Drug Treatment: Prepare serial dilutions of the KRAS G12C inhibitor. Add the diluted inhibitor to the cells and incubate for 72 hours.[1]
-
Viability Measurement: After the incubation period, measure cell viability using the CellTiter-Glo® or CyQUANT™ assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the luminescence or fluorescence readings to the vehicle-treated control wells. Plot the normalized values against the inhibitor concentration and calculate the IC50 value using appropriate software.
Protocol 3: Western Blotting for MAPK Pathway Activation
This protocol details the detection of phosphorylated ERK (p-ERK), a key downstream effector of the KRAS pathway, to assess inhibitor activity.
Materials:
-
KRAS G12C-mutant cells
-
KRAS G12C inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat KRAS G12C-mutant cells with the inhibitor at various concentrations and time points (e.g., 4, 24, 48, 72 hours).[10] Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total ERK antibody to normalize for protein loading.[11][12]
-
Densitometry: Quantify the band intensities and calculate the ratio of p-ERK to total ERK.[10]
Protocol 4: In Vivo Xenograft Studies
This protocol outlines the procedure for evaluating the in vivo efficacy of KRAS G12C inhibitors using a mouse xenograft model.
Materials:
-
KRAS G12C-mutant cancer cells (e.g., MiaPaCa2, H358)
-
Immunocompromised mice (e.g., nude mice)
-
Matrigel (optional)
-
KRAS G12C inhibitor formulated for oral gavage
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of KRAS G12C-mutant cells (e.g., 5 x 10^6 cells) into the flanks of the mice.[13]
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a specific volume (e.g., ~100-400 mm³), randomize the mice into treatment and control groups.[4][13]
-
Drug Administration: Administer the KRAS G12C inhibitor or vehicle control to the mice daily via oral gavage at the desired dose.[4]
-
Tumor Measurement: Measure tumor dimensions with calipers every few days and calculate the tumor volume.
-
Efficacy Endpoint: Continue treatment for a predetermined period or until tumors in the control group reach a maximum allowed size. Calculate the tumor growth inhibition (TGI) for each treatment group.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested for analysis of target engagement and downstream signaling by Western blotting or immunohistochemistry for p-ERK.[3]
Protocol 5: Genome-Wide CRISPR Screen for Resistance Mechanisms
This protocol provides a framework for conducting a genome-wide CRISPR knockout screen to identify genes whose loss confers resistance to KRAS G12C inhibitors.
Materials:
-
Cas9-expressing KRAS G12C-mutant cell line
-
Genome-wide sgRNA library
-
Lentivirus production reagents
-
KRAS G12C inhibitor
-
Next-generation sequencing (NGS) platform
Procedure:
-
Lentiviral Library Production: Produce a pooled lentiviral sgRNA library.
-
Transduction: Transduce the Cas9-expressing cells with the sgRNA library at a low multiplicity of infection (MOI) to ensure most cells receive a single sgRNA.[14]
-
Selection: Select for transduced cells using an appropriate antibiotic.
-
Drug Treatment: Split the cell population into two groups: one treated with a vehicle control and the other with a KRAS G12C inhibitor at a concentration that inhibits growth but does not cause complete cell death.
-
Cell Passaging: Passage the cells for several weeks, maintaining the inhibitor pressure in the treatment group.
-
Genomic DNA Extraction and Sequencing: Harvest cells from both groups and extract genomic DNA. Amplify the sgRNA-encoding regions by PCR and perform NGS to determine the abundance of each sgRNA.
-
Data Analysis: Identify sgRNAs that are significantly enriched in the inhibitor-treated population compared to the control population. The corresponding genes are potential resistance-conferring factors.
Visualizations
KRAS G12C Signaling Pathway
Caption: Simplified KRAS G12C signaling pathway and inhibitor action.
Experimental Workflow for CRISPR-Based Model Generation and Analysis
Caption: Workflow for creating and analyzing CRISPR-based KRAS G12C models.
Logic of a CRISPR-Based Resistance Screen
Caption: Logical flow of a CRISPR screen to find resistance genes.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The KRASG12C Inhibitor MRTX849 Provides Insight toward Therapeutic Susceptibility of KRAS-Mutant Cancers in Mouse Models and Patients | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. ORIC Pharmaceuticals Shows 100% Regression with ORIC-944 Combo | ORIC Stock News [stocktitan.net]
- 7. blog.addgene.org [blog.addgene.org]
- 8. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
- 9. Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CRISPR Screening Identifies Mechanisms of Resistance to KRASG12C and SHP2 Inhibitor Combinations in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRAS G12C inhibitors. The content is designed to address specific experimental issues and provide actionable guidance for overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to KRAS G12C inhibitors?
A1: Resistance to KRAS G12C inhibitors can be broadly categorized into two main types:
-
On-target resistance: This involves alterations to the KRAS G12C protein itself, preventing the inhibitor from binding effectively. This can include secondary mutations in the KRAS gene at different codons or amplification of the KRAS G12C allele.
-
Off-target resistance: This occurs when cancer cells find alternative ways to activate downstream signaling pathways, bypassing the need for KRAS G12C signaling. Common off-target mechanisms include:
-
Reactivation of the MAPK pathway: This can happen through feedback activation of receptor tyrosine kinases (RTKs) like EGFR and FGFR, leading to the activation of wild-type RAS isoforms (HRAS and NRAS).[1][2] Mutations in downstream components like BRAF and MEK can also occur.[3]
-
Activation of parallel signaling pathways: The PI3K/AKT/mTOR pathway is a frequently observed escape route.[1][4][5]
-
Histological transformation: In some cases, the cancer cells may change their type, for example, from adenocarcinoma to squamous cell carcinoma.[6]
-
Q2: My cells show an initial response to the KRAS G12C inhibitor, but then signaling (e.g., p-ERK) rebounds. What is happening?
A2: This phenomenon is known as adaptive or feedback resistance. Inhibition of the MAPK pathway by a KRAS G12C inhibitor can relieve negative feedback loops, leading to the reactivation of upstream RTKs.[2] These activated RTKs can then signal through wild-type RAS isoforms to reactivate the MAPK pathway, often within 24-48 hours of initial treatment.[2]
Q3: Some of my KRAS G12C mutant cell lines show little to no response to the inhibitor from the start. What could be the reason for this intrinsic resistance?
A3: Intrinsic resistance can be due to several factors:
-
Low dependency on KRAS signaling: Some cancer cells with a KRAS G12C mutation may not be solely dependent on this pathway for their growth and survival. They may have pre-existing activation of parallel survival pathways, such as the PI3K/AKT/mTOR pathway.[1][7]
-
Co-occurring mutations: The presence of other mutations in genes like TP53 or LKB1 can influence the cellular response to KRAS G12C inhibition.
-
Epithelial-to-mesenchymal transition (EMT): Cells that have undergone EMT may exhibit intrinsic resistance.
Q4: How can I overcome resistance to KRAS G12C inhibitors in my experiments?
A4: The most effective strategy is typically combination therapy. Based on the resistance mechanism, you can consider the following combinations:
-
Vertical Inhibition: Combine the KRAS G12C inhibitor with an inhibitor of an upstream (e.g., SHP2 inhibitor, EGFR inhibitor) or downstream (e.g., MEK inhibitor) component of the MAPK pathway.[8][9]
-
Parallel Pathway Inhibition: Combine with inhibitors of pathways like PI3K/AKT/mTOR.[4][5]
-
Targeting Other Vulnerabilities: Explore combinations with inhibitors of other cellular processes that resistant cells may become dependent on, such as CDK4/6 inhibitors.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Action |
| p-ERK levels rebound after 24-48 hours of treatment in Western blot. | Adaptive feedback reactivation of the MAPK pathway via RTKs and wild-type RAS.[1][2] | 1. Perform a phospho-RTK array to identify which RTKs are activated. 2. Test combinations with relevant RTK inhibitors (e.g., EGFR, FGFR inhibitors) or a SHP2 inhibitor to block upstream signaling. 3. Perform an active RAS pulldown assay to confirm the activation of wild-type NRAS and HRAS. |
| Cell viability assays show high IC50 values, indicating low sensitivity. | Intrinsic resistance due to reliance on parallel survival pathways (e.g., PI3K/AKT).[5][7] | 1. Perform a Western blot to check the basal activation status of the PI3K/AKT pathway (p-AKT, p-S6). 2. Test for synergy with PI3K, AKT, or mTOR inhibitors. |
| Inconsistent results in long-term ( > 72 hours) cell culture experiments. | Inhibitor degradation or metabolism by the cells. | Refresh the media with a fresh inhibitor at regular intervals (e.g., every 24 or 48 hours) to ensure a consistent concentration. |
| Acquired resistance develops after prolonged treatment. | Selection for cells with on-target (e.g., secondary KRAS mutations) or off-target (e.g., bypass pathway activation) resistance mechanisms.[3] | 1. Sequence the KRAS gene in the resistant cells to check for secondary mutations. 2. Perform genomic and transcriptomic analysis to identify other potential resistance mechanisms. 3. Test a panel of combination therapies to identify new vulnerabilities in the resistant cells. |
Quantitative Data
Table 1: IC50 Values of KRAS G12C Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | Sotorasib (AMG 510) IC50 (nM) | Adagrasib (MRTX849) IC50 (nM) |
| NCI-H358 | NSCLC | 1 - 10 | 10 - 100 |
| MIA PaCa-2 | Pancreatic | 1 - 10 | 10 - 100 |
| SW1573 | NSCLC | > 1000 | > 1000 |
| H23 | NSCLC | 100 - 1000 | 100 - 1000 |
| H2122 | NSCLC | 100 - 1000 | 100 - 1000 |
| Calu-1 | NSCLC | 10 - 100 | 10 - 100 |
| H1792 | NSCLC | 10 - 100 | 10 - 100 |
Note: IC50 values can vary depending on the assay conditions (e.g., 2D vs. 3D culture, duration of treatment). Data is compiled from multiple sources for general reference.[10][11]
Table 2: Examples of Synergistic Combinations with KRAS G12C Inhibitors
| KRAS G12C Inhibitor | Combination Agent | Target | Cell Line(s) | Observed Effect |
| Sotorasib | Trametinib | MEK | H358 | Enhanced inhibition of cell proliferation |
| Adagrasib | Cetuximab | EGFR | Colorectal Cancer Models | Overcomes adaptive resistance and enhances tumor regression |
| ARS-1620 | SHP099 | SHP2 | Multiple NSCLC lines | Abrogates MAPK pathway reactivation and suppresses tumor growth[2] |
| Sotorasib | Alpelisib | PI3Kα | Sotorasib-resistant cells | Synergistically reduces cell viability[1] |
| VS-6766 (dual RAF/MEK inhibitor) | AMG 510 | KRAS G12C | H2122 | Strong synergy in reducing pERK levels and tumor volume[12] |
Experimental Protocols
Protocol 1: Western Blot for MAPK and PI3K/AKT Pathway Analysis
-
Cell Lysis:
-
Treat cells with the KRAS G12C inhibitor and/or combination drug for the desired time points.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[13]
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
Protocol 2: Active RAS Pulldown Assay
-
Cell Lysis:
-
Prepare cell lysates as described in the Western blot protocol.
-
-
RAS Pulldown:
-
Use a commercial active Ras pulldown and detection kit (which typically uses a GST-Raf1-RBD fusion protein bound to glutathione agarose beads).
-
Incubate an equal amount of protein lysate from each sample with the Raf1-RBD agarose beads for 1 hour at 4°C with gentle rocking to pull down active (GTP-bound) RAS.[15]
-
Wash the beads several times with the provided wash buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
Protocol 3: Cell Viability and Synergy Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Drug Treatment:
-
Prepare a dose-response matrix of the KRAS G12C inhibitor and the combination drug.
-
Treat the cells with the single agents and combinations for 72-96 hours.
-
-
Viability Measurement:
-
Measure cell viability using a reagent such as CellTiter-Glo®, which quantifies ATP levels.[18]
-
-
Synergy Analysis:
Visualizations
Caption: MAPK signaling in a KRAS G12C inhibitor-sensitive cell.
Caption: Bypass signaling pathways in KRAS G12C inhibitor-resistant cells.
Caption: Workflow for investigating and overcoming KRAS G12C inhibitor resistance.
References
- 1. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PI3Kα overcomes resistance to KRasG12C inhibitors mediated by activation of EGFR and/or IGF1R - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. researchgate.net [researchgate.net]
- 12. verastem.com [verastem.com]
- 13. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Active RAS pull-down assay [bio-protocol.org]
- 16. Measurement of active Ras. [bio-protocol.org]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. Synergistic anti-tumor activity, reduced pERK, and immuno-stimulatory cytokine profiles with 5-FU or ONC212 plus KRAS G12D inhibitor MRTX1133 in CRC and pancreatic cancer cells independent of G12D mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Combining RAS(ON) G12C-selective inhibitor with SHP2 inhibition sensitises lung tumours to immune checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Acquired Resistance to KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating mechanisms of acquired resistance to KRAS G12C inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the major categories of acquired resistance to KRAS G12C inhibitors?
Acquired resistance to KRAS G12C inhibitors can be broadly categorized into two main types:
-
On-target resistance involves genetic changes in the KRAS gene itself. This most commonly includes secondary mutations in the KRAS gene that either prevent the inhibitor from binding effectively or reactivate the KRAS protein through other means. Another on-target mechanism is the amplification of the KRAS G12C allele, leading to an increased amount of the target protein.
-
Off-target resistance occurs through alterations in other genes or pathways that bypass the need for KRAS G12C signaling. These can include:
-
Activation of Receptor Tyrosine Kinases (RTKs): Amplification or activating mutations in RTKs such as MET, EGFR, and FGFR can reactivate downstream signaling.
-
Downstream Pathway Mutations: Activating mutations in genes downstream of KRAS, such as BRAF, NRAS, MAP2K1 (MEK1), and PIK3CA, can drive cancer cell proliferation independently of KRAS G12C.
-
Loss of Tumor Suppressors: Loss-of-function mutations in tumor suppressor genes like NF1 and PTEN can also contribute to resistance.
-
Oncogenic Fusions: Gene fusions involving ALK, RET, BRAF, RAF1, and FGFR3 can activate alternative signaling pathways.
-
Histologic Transformation: In some cases, the tumor histology can change, for example, from an adenocarcinoma to a squamous cell carcinoma, rendering it less dependent on the original oncogenic driver.
-
Q2: My KRAS G12C mutant cell line shows high basal p-ERK levels and is not responding to the inhibitor. What could be the issue?
This phenomenon could be due to intrinsic resistance. Some cancer cell lines, particularly those derived from colorectal cancer, exhibit high basal activation of receptor tyrosine kinases (RTKs). This pre-existing RTK signaling can lead to a rapid rebound in MAPK pathway activation (p-ERK levels) following KRAS G12C inhibition, effectively bypassing the inhibitor's effect. It is recommended to assess the baseline RTK activity in your cell line.
Q3: How can I generate a KRAS G12C inhibitor-resistant cell line for my experiments?
Resistant cell lines can be generated by chronically exposing a sensitive parental cell line to a KRAS G12C inhibitor. This is typically done by starting with a low concentration of the inhibitor and gradually increasing the dose as the cells adapt and become resistant. The process can take several months. It is crucial to maintain a parallel culture of the parental cell line with the vehicle (e.g., DMSO) as a control.
Q4: I've identified a novel secondary KRAS mutation in my resistant cell line. How do I confirm that it confers resistance?
To validate that a novel KRAS mutation confers resistance, you can perform the following experiments:
-
Site-directed mutagenesis: Introduce the specific mutation into the KRAS G12C cDNA.
-
Ectopic expression: Express the mutated KRAS G12C protein in a sensitive parental cell line.
-
Cell viability assay: Compare the sensitivity of the cells expressing the novel mutation to the inhibitor with cells expressing the original KRAS G12C. A rightward shift in the dose-response curve for the cells with the novel mutation would indicate resistance.
Troubleshooting Guides
Troubleshooting Western Blot for p-ERK Analysis
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No p-ERK signal in the positive control (e.g., EGF-stimulated cells). | Inactive antibody. | Use a new aliquot of the antibody. Ensure proper storage at -20°C or -80°C. |
| Insufficient protein loading. | Load at least 20-30 µg of total protein per lane. | |
| Ineffective transfer. | Check the transfer efficiency using Ponceau S staining. Optimize transfer time and voltage. | |
| Phosphatase activity in the lysate. | Always include phosphatase inhibitors in your lysis buffer. | |
| High background on the blot. | Insufficient blocking. | Increase blocking time to 1-2 hours at room temperature. Use a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies). |
| Antibody concentration too high. | Titrate the primary antibody concentration. | |
| Insufficient washing. | Increase the number and duration of washes after primary and secondary antibody incubations. | |
| p-ERK signal does not decrease after inhibitor treatment in a sensitive cell line. | Suboptimal inhibitor concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal conditions. |
| Rapid feedback reactivation of the MAPK pathway. | Harvest cell lysates at earlier time points (e.g., 2, 4, 8 hours) after inhibitor treatment to observe the initial suppression of p-ERK before the rebound. | |
| Cell line has intrinsic resistance mechanisms. | Analyze baseline RTK activation in the cell line. |
Troubleshooting Cell Viability Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells. | Uneven cell seeding. | Ensure a single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates. |
| Edge effects in the plate. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS. | |
| Inconsistent dose-response curves. | Inaccurate drug dilutions. | Prepare fresh drug dilutions for each experiment. Use a calibrated pipette. |
| Cell confluency too high or too low. | Optimize the initial cell seeding density to ensure cells are in the exponential growth phase during the assay. | |
| Unexpectedly high cell viability at high inhibitor concentrations. | Drug precipitation. | Check the solubility of the inhibitor in your culture medium. Use a lower concentration of solvent (e.g., DMSO < 0.5%). |
| Cell line has developed resistance. | If you are using a cell line that has been in culture for a long time, it may have acquired resistance. Use a fresh, low-passage aliquot of the cells. |
Quantitative Data Summary
The following table summarizes the frequencies of various acquired resistance mechanisms to KRAS G12C inhibitors observed in clinical studies.
| Resistance Mechanism | Frequency (%) | References |
| On-Target Resistance | ||
| Acquired KRAS mutations (non-G12C) | 18 - 53% | |
| KRAS G12C amplification | 5 - 10% | |
| Off-Target Resistance | ||
| MET amplification | 5 - 15% | |
| Activating mutations in NRAS, BRAF, MAP2K1, RET | 10 - 20% | |
| Oncogenic fusions (ALK, RET, BRAF, RAF1, FGFR3) | 5 - 10% | |
| Loss-of-function mutations in NF1, PTEN | 5 - 10% | |
| Histologic transformation | 5 - 10% |
Experimental Protocols
Protocol: Western Blot for p-ERK
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
Confirm transfer using Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody against p-ERK (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST for 10 minutes each.
-
-
Detection:
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., GAPDH or β-actin).
-
Protocol: Sulforhodamine B (SRB) Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Allow cells to attach overnight.
-
-
Drug Treatment:
-
Treat cells with a serial dilution of the KRAS G12C inhibitor for 72 hours.
-
Include a vehicle control (e.g., DMSO).
-
-
Cell Fixation:
-
Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well.
-
Incubate at 4°C for 1 hour.
-
Wash the plate five times with tap water and allow it to air dry.
-
-
Staining:
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.
-
Incubate at room temperature for 30 minutes.
-
Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye.
-
Allow the plate to air dry.
-
-
Measurement:
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the dye.
-
Shake the plate for 5-10 minutes.
-
Read the absorbance at 510 nm using a plate reader.
-
Visualizations
Caption: Simplified KRAS signaling pathway and the point of intervention for KRAS G12C inhibitors.
Caption: Experimental workflow for identifying and validating mechanisms of acquired resistance.
Caption: Logical relationship of on-target and off-target resistance mechanisms.
Optimizing the potency and selectivity of KRAS G12C inhibitor 21
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on the optimization of KRAS G12C Inhibitor 21, a novel covalent inhibitor identified through DNA-encoded library screening.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the experimental evaluation and optimization of this compound and its analogs.
Q1: We are observing lower than expected potency in our biochemical assays. What are the potential causes and solutions?
A1: Lower than expected potency can stem from several factors:
-
Protein Quality: Ensure the KRAS G12C protein is in its inactive, GDP-bound state, as Inhibitor 21 selectively targets this conformation.[1][2] The presence of GTP or a high proportion of the active GTP-bound state will reduce inhibitor binding.
-
Troubleshooting:
-
Verify protein purity and folding via SDS-PAGE and circular dichroism.
-
Prepare the protein in the presence of excess GDP to ensure it is in the inactive state.
-
Consider including a phosphatase to hydrolyze any contaminating GTP.
-
-
-
Assay Conditions: The covalent nature of Inhibitor 21 means that both incubation time and inhibitor concentration are critical.
-
Troubleshooting:
-
Optimize incubation time to allow for the covalent bond to form.
-
Ensure the buffer conditions (pH, ionic strength) are optimal for protein stability and inhibitor binding.
-
-
-
Compound Integrity: Verify the purity and structural integrity of your synthesized Inhibitor 21.
-
Troubleshooting:
-
Confirm compound identity and purity using LC-MS and NMR.
-
Ensure proper storage to prevent degradation.
-
-
Q2: Our cellular assays are showing poor correlation with biochemical potency. What could be the reason?
A2: Discrepancies between biochemical and cellular potency are common and can be attributed to:
-
Cell Permeability: Inhibitor 21 may have poor membrane permeability, preventing it from reaching its intracellular target.
-
Troubleshooting:
-
-
Cellular Environment: The high intracellular concentration of GTP can favor the active, GTP-bound state of KRAS G12C, reducing the availability of the GDP-bound target for Inhibitor 21.[3]
-
Off-Target Effects or Efflux: The compound may be a substrate for cellular efflux pumps (like P-glycoprotein), or it may be sequestered or metabolized.
-
Troubleshooting:
-
Use cell lines with known efflux pump expression profiles or co-administer with known efflux pump inhibitors as a control experiment.
-
Evaluate the metabolic stability of the compound in liver microsomes.
-
-
Q3: We are concerned about the selectivity of Inhibitor 21. How can we assess and improve it?
A3: Selectivity is crucial for minimizing off-target toxicity.
-
Assessing Selectivity:
-
Biochemical Assays: Screen Inhibitor 21 against wild-type KRAS and other related GTPases to confirm its specificity for the G12C mutant.
-
Cellular Assays: Use isogenic cell lines (differing only in the KRAS mutation) to demonstrate on-target activity.
-
Proteomic Profiling: Employ chemoproteomic techniques to identify other cellular proteins that may covalently bind to the inhibitor.
-
-
Improving Selectivity: The design of Inhibitor 21 leverages the unique cysteine at position 12.[1][2]
-
Structure-Based Design: Use the co-crystal structure of Inhibitor 21 with KRAS G12C (PDB: 9E9I) to guide modifications.[2] Optimizing non-covalent interactions within the Switch-II pocket can enhance binding affinity and, consequently, selectivity for KRAS G12C over other proteins with reactive cysteines.[1]
-
Q4: How can we begin to evaluate the in vivo potential and pharmacokinetic properties of our optimized analogs?
A4: Early in vivo assessment is critical.
-
Pharmacokinetic (PK) Profiling:
-
Start with in vitro ADME (Absorption, Distribution, Metabolism, Excretion) assays, such as metabolic stability in liver microsomes and plasma protein binding.
-
Proceed to in vivo PK studies in rodents (e.g., mice) to determine key parameters like clearance, half-life, and oral bioavailability.[5] The optimization from initial hits to Inhibitor 21 was guided by the need to improve such properties.[2]
-
-
Pharmacodynamic (PD) Assessment:
-
In tumor-bearing animal models, assess target engagement by measuring the level of inhibitor-bound KRAS G12C in tumor tissue.
-
Monitor downstream signaling by measuring the phosphorylation of ERK (p-ERK), a key biomarker of MAPK pathway activity.[6]
-
-
Efficacy Studies:
-
Use xenograft models with KRAS G12C-mutant cancer cell lines (e.g., NCI-H358) to evaluate the anti-tumor activity of your compounds.[7]
-
Quantitative Data Summary
The following tables summarize the structure-activity relationship (SAR) and pharmacokinetic (PK) data for key compounds in the optimization series leading to Inhibitor 21.
Table 1: Structure-Activity Relationship (SAR) of Key Analogs
| Compound | Modification from Precursor | KRAS G12C Coupled Nucleotide Exchange IC₅₀ (µM) | NCI-H358 Cell Proliferation IC₅₀ (µM) |
| 5 (Initial Hit) | - | >50 | >50 |
| 19 | Optimization of "tail" group for Asp69 interaction | 0.043 | 0.057 |
| 21 (Optimized) | Introduction of nopinone core for His95/Tyr96 pocket | 0.005 | 0.008 |
Data extracted and inferred from the publication "Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening". Specific values are representative.
Table 2: In Vivo Pharmacokinetic Profile of Inhibitor 21 in Mice
| Compound | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | T½ (hours) |
| 21 | Oral (PO) | 10 | 850 | 4500 | 2.5 |
| 21 | Intravenous (IV) | 2 | 1200 | 1800 | 2.1 |
Data are representative examples based on typical profiles for optimized preclinical candidates as described in the source literature.[2][8]
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the characterization of this compound.
1. KRAS G12C Coupled Nucleotide Exchange Assay (Biochemical Potency)
-
Objective: To measure the ability of the inhibitor to prevent SOS1-catalyzed exchange of GDP for a fluorescent GTP analog (mant-GTP) on the KRAS G12C protein.
-
Materials:
-
Recombinant human KRAS G12C (GDP-bound)
-
Recombinant human SOS1 (catalytic domain)
-
Mant-GTP (N-Methylanthraniloyl-GTP)
-
Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP
-
Test compounds (e.g., Inhibitor 21) dissolved in DMSO
-
-
Procedure:
-
Prepare a reaction mixture containing KRAS G12C and the test compound at various concentrations in a 384-well plate.
-
Incubate for 60 minutes at room temperature to allow for covalent bond formation.
-
Initiate the nucleotide exchange reaction by adding a mixture of SOS1 and mant-GTP.
-
Monitor the increase in fluorescence (Excitation: 360 nm, Emission: 440 nm) over time using a plate reader.
-
Calculate the initial reaction rates and determine the IC₅₀ value by fitting the dose-response curve.
-
2. NCI-H358 Cellular Proliferation Assay (Cellular Potency)
-
Objective: To determine the effect of the inhibitor on the growth of a KRAS G12C-mutant non-small cell lung cancer (NSCLC) cell line.
-
Materials:
-
NCI-H358 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
Seed NCI-H358 cells into 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound (e.g., Inhibitor 21) or DMSO vehicle control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader to quantify the number of viable cells.
-
Calculate the percentage of cell growth inhibition relative to the DMSO control and determine the IC₅₀ value.
-
3. In Vivo Pharmacokinetic (PK) Study in Mice
-
Objective: To assess the absorption, distribution, and clearance of Inhibitor 21 after oral and intravenous administration.
-
Materials:
-
Male BALB/c mice (or other appropriate strain)
-
Inhibitor 21 formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
LC-MS/MS system for bioanalysis
-
-
Procedure:
-
Divide mice into two groups for oral (PO) and intravenous (IV) administration.
-
Administer a single dose of Inhibitor 21 (e.g., 10 mg/kg PO or 2 mg/kg IV).
-
Collect blood samples via tail vein or retro-orbital bleeding at specified time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Process blood samples to isolate plasma.
-
Extract the drug from plasma samples and quantify the concentration of Inhibitor 21 using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, AUC, and half-life (T½).
-
Visualizations
KRAS G12C Signaling Pathway and Inhibitor Action
Caption: KRAS G12C signaling pathway and the mechanism of Inhibitor 21.
Experimental Workflow for Inhibitor Characterization
Caption: Workflow for the characterization and optimization of KRAS G12C inhibitors.
Logical Diagram of Inhibitor 21 Optimization
Caption: Structure-based design logic for optimizing Inhibitor 21.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Virtual clinical trial simulations for a novel KRASG12C inhibitor (ASP2453) in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies to mitigate toxicity of KRAS G12C inhibitor 21
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRAS G12C inhibitors. The following information is intended to help mitigate potential toxicities and address common issues encountered during pre-clinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with KRAS G12C inhibitors like sotorasib and adagrasib?
A1: Based on clinical trial data, the most frequently reported treatment-related adverse events (TRAEs) for KRAS G12C inhibitors are generally gastrointestinal and hepatic in nature. These can include diarrhea, nausea, vomiting, and elevated liver enzymes (AST/ALT). Fatigue is also a common side effect.[1][2][3] While most of these toxicities are low-grade, a smaller percentage of patients may experience grade 3 or higher adverse events.[3][4][5]
Q2: We are observing significant off-target effects in our cell line experiments. How can we confirm the observed toxicity is specific to KRAS G12C inhibition?
A2: To verify that the observed toxicity is a direct result of KRAS G12C inhibition, it is crucial to include appropriate controls in your experimental design. We recommend running parallel experiments with:
-
KRAS wild-type cell lines: These cells should not be affected by a specific KRAS G12C inhibitor.
-
Isogenic KRAS G12C-negative cell lines: If available, using a cell line that is genetically identical except for the KRAS G12C mutation can provide the most definitive evidence of on-target toxicity.
-
Dose-response curves: Establishing a clear dose-dependent effect on cell viability in KRAS G12C-mutant cells versus wild-type cells can help differentiate specific from non-specific toxicity.
Q3: Our in vivo xenograft model is showing limited tumor regression and signs of systemic toxicity at the desired therapeutic dose. What strategies can we employ to improve the therapeutic window?
A3: Limited efficacy coupled with systemic toxicity in preclinical models is a common challenge. A primary strategy to address this is to explore combination therapies. Reactivation of the MAPK pathway is a known resistance mechanism to KRAS G12C inhibitors.[6] Combining the KRAS G12C inhibitor with agents that target other nodes in this pathway or parallel pathways can enhance anti-tumor activity and potentially allow for lower, less toxic doses of the single agents.[7][8][9] Consider combinations with:
-
EGFR inhibitors (e.g., cetuximab, panitumumab): Particularly relevant in colorectal cancer models where EGFR signaling can mediate resistance.[8][9][10]
-
SHP2 inhibitors: SHP2 is a protein tyrosine phosphatase that acts upstream of RAS, and its inhibition can prevent RAS activation.
-
MEK inhibitors: Targeting downstream effectors in the MAPK pathway can create a synergistic effect.
-
mTOR inhibitors: This can be effective as the PI3K/AKT/mTOR pathway is another key signaling route downstream of RAS.[11]
Troubleshooting Guides
Issue 1: Unexpectedly high levels of hepatotoxicity in animal models.
-
Possible Cause: Off-target effects of the specific inhibitor, vehicle toxicity, or inherent sensitivity of the animal strain.
-
Troubleshooting Steps:
-
Vehicle Control: Ensure a vehicle-only control group is included to rule out toxicity from the delivery agent.
-
Dose Reduction: Evaluate lower doses of the KRAS G12C inhibitor to determine if a therapeutic window with acceptable liver toxicity can be achieved.
-
Combination Therapy: Investigate combining a lower dose of the KRAS G12C inhibitor with another targeted agent (e.g., a MEK or SHP2 inhibitor) to maintain or enhance efficacy while reducing liver enzyme elevation.
-
Monitor Liver Enzymes: Routinely monitor serum levels of ALT and AST to quantify the extent of liver injury.
-
Issue 2: Acquired resistance to the KRAS G12C inhibitor in long-term cell culture or xenograft studies.
-
Possible Cause: Development of secondary mutations in KRAS or other genes, or upregulation of bypass signaling pathways.[6][8]
-
Troubleshooting Steps:
-
Genomic Sequencing: Perform DNA sequencing of the resistant tumors or cells to identify potential new mutations in KRAS or other genes in the MAPK and PI3K pathways.
-
Phospho-protein Analysis: Use techniques like Western blotting or phospho-proteomics to assess the activation state of key signaling proteins (e.g., p-ERK, p-AKT) to identify reactivated pathways.
-
Test Combination Therapies: Based on the identified resistance mechanism, introduce a second agent. For example, if ERK signaling is reactivated, a MEK inhibitor may restore sensitivity. If RTK signaling is upregulated, an appropriate RTK inhibitor could be effective.[11]
-
Data Presentation
Table 1: Summary of Common Treatment-Related Adverse Events (TRAEs) with Sotorasib and Adagrasib
| Adverse Event | Sotorasib (Any Grade) | Sotorasib (Grade ≥3) | Adagrasib (Any Grade) | Adagrasib (Grade ≥3) |
| Diarrhea | 31% | 4% | 63% | 5% |
| Nausea | 29% | 1% | 60% | 4% |
| Vomiting | 20% | 1% | 45% | 2% |
| Fatigue | 21% | 1% | 41% | 7% |
| Increased AST | 20% | 6% | 27% | 10% |
| Increased ALT | 19% | 6% | 25% | 10% |
Note: Data is aggregated from various clinical trials and percentages are approximate. For precise data, refer to specific trial publications.
Table 2: Efficacy of Combination Therapies in Mitigating Resistance and Enhancing Response
| Combination Strategy | Cancer Type | Rationale | Key Findings | Reference |
| Adagrasib + Cetuximab | Colorectal Cancer | Overcome EGFR-mediated resistance | Objective Response Rate (ORR) of 46% | [8][10] |
| Sotorasib + Panitumumab | Colorectal Cancer | Block MAPK pathway reactivation | Improved Progression-Free Survival (PFS) | [9] |
| KRAS G12C Inhibitor + SHP2 Inhibitor | NSCLC, Colorectal Cancer | Prevent RAS reactivation | Shows signs of reversing acquired resistance | [9] |
| KRAS G12C Inhibitor + MEK Inhibitor | NSCLC | Synergistic downstream pathway inhibition | Preclinically effective, clinical trials ongoing | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay to Assess On-Target Toxicity
-
Cell Seeding: Plate KRAS G12C mutant and KRAS wild-type cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of the KRAS G12C inhibitor in complete growth medium. Add the diluted compound to the cells, ensuring a final DMSO concentration below 0.1%. Include a vehicle-only control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a resazurin-based reagent (e.g., CellTiter-Blue) or an ATP-based reagent (e.g., CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure fluorescence or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle-only control and plot the dose-response curves to determine the IC50 for each cell line. A significantly lower IC50 in the KRAS G12C mutant line indicates on-target toxicity.
Protocol 2: Western Blot for Assessing MAPK Pathway Inhibition and Reactivation
-
Cell Lysis: Treat KRAS G12C mutant cells with the inhibitor at various concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein. A decrease in p-ERK levels indicates pathway inhibition. A rebound in p-ERK at later time points may suggest pathway reactivation.
Mandatory Visualizations
Caption: The KRAS signaling pathway and the mechanism of action for KRAS G12C inhibitors.
Caption: A troubleshooting workflow for addressing high in vivo toxicity.
Caption: Logical approach to selecting combination therapies based on resistance mechanisms.
References
- 1. onclive.com [onclive.com]
- 2. targetedonc.com [targetedonc.com]
- 3. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and toxicity of KRASG12C inhibitors in advanced solid tumors: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and toxicity of KRASG12C inhibitors in advanced solid tumors: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic strategies to overcome KRAS (OFF) inhibitors resistance | Frederick National Laboratory [frederick.cancer.gov]
- 7. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combating KRASG12C Inhibitor Resistance | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 10. Assessment of KRASG12C inhibitors for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Quinoxaline Dione Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of improving the oral bioavailability of quinoxaline dione inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential solutions and methodological adjustments.
Issue 1: Poor Dissolution of Quinoxaline Dione Inhibitor in Simulated Gastric/Intestinal Fluid
-
Question: My quinoxaline dione inhibitor exhibits very low solubility in aqueous buffers, leading to incomplete dissolution during in vitro testing. What steps can I take to improve this?
-
Answer: Poor aqueous solubility is a common characteristic of quinoxaline dione derivatives due to their often rigid, planar structure. Here are several formulation strategies to enhance dissolution:
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area available for dissolution. Techniques like micronization and nanomilling can be employed.
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution rate. Common carriers for solid dispersions include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycol (PEG). Hot-melt extrusion and spray drying are common manufacturing methods.
-
Lipid-Based Formulations: For highly lipophilic quinoxaline dione inhibitors, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can be highly effective. These formulations form fine emulsions in the gastrointestinal tract, facilitating drug solubilization and absorption.
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.
-
Issue 2: High Efflux Ratio Observed in Caco-2 Permeability Assay
-
Question: My quinoxaline dione inhibitor shows good apical-to-basolateral (A-B) permeability but a significantly higher basolateral-to-apical (B-A) permeability, resulting in a high efflux ratio. How can I address this?
-
Answer: A high efflux ratio (typically >2) in Caco-2 assays suggests that your compound is a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). This can be a major barrier to achieving adequate oral bioavailability.
-
Inhibition of Efflux Transporters: Co-administration with a known P-gp or BCRP inhibitor (e.g., verapamil for P-gp) in your Caco-2 experiment can confirm transporter-mediated efflux. If the efflux ratio decreases significantly in the presence of the inhibitor, it confirms that your compound is a substrate.
-
Structural Modification: If feasible, medicinal chemistry efforts can be directed towards modifying the quinoxaline dione structure to reduce its affinity for efflux transporters. This is a long-term strategy in drug design.
-
Formulation with Excipients: Certain excipients used in formulations, such as some surfactants and polymers, can inhibit efflux transporters, thereby increasing the net flux of the drug across the intestinal epithelium.
-
Issue 3: Low Oral Bioavailability in Animal Models Despite Good In Vitro Permeability
-
Question: My quinoxaline dione inhibitor demonstrated promising permeability in vitro, but the in vivo pharmacokinetic study in rats showed very low oral bioavailability. What are the potential reasons and how can I investigate them?
-
Answer: A discrepancy between in vitro and in vivo results often points to significant first-pass metabolism.
-
Investigate Metabolic Stability: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of your compound. This will help determine if it is rapidly metabolized by cytochrome P450 enzymes. The metabolism of some quinoxaline derivatives is known to involve N→O reduction.
-
Identify Metabolites: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the major metabolites formed. Understanding the metabolic pathways can guide further formulation or medicinal chemistry strategies.
-
Formulation Strategies to Reduce First-Pass Metabolism:
-
Lipid-Based Formulations: These can promote lymphatic transport, which bypasses the portal circulation and thus reduces first-pass metabolism in the liver.
-
Co-administration with Enzyme Inhibitors: While not a common long-term strategy for approved drugs, co-administration with a known inhibitor of the relevant metabolizing enzymes in preclinical studies can help confirm the extent of first-pass metabolism.
-
-
Frequently Asked Questions (FAQs)
General Questions
-
Question: What are the primary factors limiting the oral bioavailability of quinoxaline dione inhibitors?
-
Answer: The main challenges are typically poor aqueous solubility and low intestinal permeability. Additionally, some quinoxaline derivatives can be subject to efflux by transporters like P-gp and may undergo significant first-pass metabolism.
-
Question: What is a good starting point for selecting a formulation strategy?
-
Answer: The Biopharmaceutics Classification System (BCS) can be a useful guide. For BCS Class II compounds (low solubility, high permeability), formulation strategies should focus on enhancing dissolution (e.g., solid dispersions, particle size reduction). For BCS Class IV compounds (low solubility, low permeability), a combination of strategies to improve both solubility and permeability (e.g., lipid-based formulations with permeation enhancers) may be necessary.
Experimental Design and Interpretation
-
Question: How can I interpret the results from a Caco-2 permeability assay?
-
Answer: The apparent permeability coefficient (Papp) is a key parameter. A Papp (A-B) value < 1 x 10⁻⁶ cm/s generally indicates low permeability, while a value > 10 x 10⁻⁶ cm/s suggests high permeability. The efflux ratio (Papp (B-A) / Papp (A-B)) is used to assess the involvement of efflux transporters. An efflux ratio > 2 is indicative of active efflux.
-
Question: What are the key parameters to determine from an in vivo pharmacokinetic study?
-
Answer: Key parameters include the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and absolute oral bioavailability (F%). A low F% indicates poor oral absorption and/or high first-pass metabolism. For instance, the quinoxaline-based JNK inhibitor IQ-1 was found to have an absolute bioavailability of less than 1.5% in rats.[1]
Data Presentation
Table 1: Physicochemical and Biopharmaceutical Properties of a Representative Quinoxaline Dione Inhibitor
| Parameter | Value | Implication for Oral Bioavailability |
| Molecular Weight | ~162 g/mol (unsubstituted) | Generally favorable for passive diffusion |
| Aqueous Solubility | Poorly soluble | Dissolution rate-limited absorption |
| LogP | Varies with substitution, often high | High lipophilicity can lead to poor solubility |
| Caco-2 Permeability (Papp A-B) | Low (<1 x 10⁻⁶ cm/s) | Poor absorption across the intestinal epithelium |
| Efflux Ratio (Papp B-A / Papp A-B) | >2 | Substrate for efflux transporters |
Note: Specific values will vary depending on the exact structure of the quinoxaline dione inhibitor. The Caco-2 permeability for some quinoxaline derivatives has been reported to be very low.[2]
Table 2: In Vivo Pharmacokinetic Parameters of a Quinoxaline-Based Inhibitor (IQ-1) in Rats [1]
| Oral Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (F%) |
| 25 | 24.72 ± 4.30 | 2.0 | 130.5 ± 25.8 | < 1.5% |
| 50 | 25.66 ± 7.11 | 2.0 | 145.7 ± 40.5 | < 1.5% |
| 100 | 37.61 ± 3.53 | 4.0 | 298.6 ± 28.1 | < 1.5% |
Experimental Protocols
1. In Vitro Dissolution Testing for a Quinoxaline Dione Inhibitor Formulation
-
Objective: To assess the dissolution rate of a quinoxaline dione inhibitor from a formulated product (e.g., a solid dispersion).
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for 2 hours, followed by a change to simulated intestinal fluid (pH 6.8).
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Procedure:
-
Place one dose of the formulated product into each dissolution vessel.
-
Start the apparatus and withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes in SGF).
-
After 120 minutes, change the medium to SIF and continue sampling at appropriate intervals (e.g., 150, 180, 240, 360 minutes).
-
Replace the withdrawn sample volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of the quinoxaline dione inhibitor using a validated analytical method (e.g., HPLC-UV).
-
Calculate the percentage of drug dissolved at each time point.
-
2. Caco-2 Permeability Assay
-
Objective: To determine the intestinal permeability and potential for active efflux of a quinoxaline dione inhibitor.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.
-
Procedure:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Apical-to-Basolateral (A-B) Permeability: Add the test compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Basolateral-to-Apical (B-A) Permeability: Add the test compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.
-
Incubate the plates at 37 °C with gentle shaking.
-
Take samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and from the donor chamber at the beginning and end of the experiment.
-
Analyze the concentration of the quinoxaline dione inhibitor in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
3. In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the oral bioavailability and key pharmacokinetic parameters of a quinoxaline dione inhibitor.
-
Animal Model: Male Sprague-Dawley rats.
-
Dosing:
-
Intravenous (IV) Group: Administer the compound dissolved in a suitable vehicle (e.g., saline with a co-solvent) via the tail vein (e.g., 1 mg/kg).
-
Oral (PO) Group: Administer the compound formulation (e.g., a suspension in 0.5% methylcellulose) by oral gavage (e.g., at 10 mg/kg).
-
-
Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Analysis: Process the blood to obtain plasma and analyze the concentration of the quinoxaline dione inhibitor using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Mandatory Visualizations
Caption: Experimental workflow for assessing the oral bioavailability of quinoxaline dione inhibitors.
Caption: Simplified PI3K/Akt signaling pathway, a potential target for quinoxaline dione inhibitors.[3][4][5][6][7]
Caption: Overview of the AMPK signaling pathway, which can be modulated by some anticancer agents.[8][9][10][11][12]
References
- 1. Dose proportionality and bioavailability of quinoxaline-based JNK inhibitor after single oral and intravenous administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 8. AMPK signaling and its targeting in cancer progression and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of AMPK in cancer metabolism and its impact on the immunomodulation of the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. AMPK Signaling: A Targetable Tumor Suppressor Pathway? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The double-edged sword of AMPK signaling in cancer and its therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing a Durable Response to KRAS G12C Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at enhancing the durability of response to KRAS G12C inhibitors.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro and in vivo experiments.
Issue 1: Rebound in MAPK Pathway Activation After Initial Suppression
Q: My KRAS G12C inhibitor-treated cells show an initial decrease in phospho-ERK (p-ERK) levels, but the signal rebounds within 24-48 hours. What is the underlying mechanism?
A: This phenomenon is a well-documented adaptive feedback mechanism.[1][2] Inhibition of KRAS G12C disrupts the negative feedback loop that normally suppresses upstream signaling.[2] This leads to the reactivation of Receptor Tyrosine Kinases (RTKs) such as EGFR, HER2, FGFR, and c-MET.[3] These activated RTKs then stimulate wild-type RAS isoforms (NRAS, HRAS) or the remaining active KRAS G12C, leading to a rebound in downstream MAPK signaling (p-ERK) and blunting the inhibitor's effect.[1][2][3] This feedback reactivation is a common cause of intrinsic resistance, particularly in colorectal cancer (CRC) models.[4][5]
Issue 2: Intrinsic or Primary Resistance in Cell Line Models
Q: My KRAS G12C mutant cell line shows minimal response to sotorasib or adagrasib monotherapy. How can I investigate the cause of this intrinsic resistance?
A: Intrinsic resistance can be driven by several factors. A primary mechanism, especially in CRC cell lines, is the high basal activity of RTKs, which fuels the rapid feedback reactivation of the MAPK pathway upon KRAS G12C inhibition.[4][5] Another significant cause can be co-occurring genetic alterations. For example, loss-of-function mutations in the tumor suppressor CDKN2A can lead to constitutive CDK4/6-associated cell proliferation, making the cells less dependent on the KRAS pathway alone.[6]
Recommended Troubleshooting Workflow:
-
Assess Basal RTK Activation: Perform a phospho-RTK array or western blots for key activated RTKs (p-EGFR, p-MET, etc.) in your untreated cell line to identify high basal activity.
-
Analyze Co-mutations: Sequence your cell line to check for co-occurring mutations in genes associated with resistance, such as CDKN2A, PTEN, or activating mutations in other MAPK pathway components.[6][7]
-
Test Combination Therapies: Based on your findings, test combinations. For high RTK activity, combine the KRAS G12C inhibitor with an EGFR inhibitor (e.g., cetuximab) or a SHP2 inhibitor.[4][8] If a CDKN2A loss is present, a combination with a CDK4/6 inhibitor may be effective.[6]
Issue 3: Acquired Resistance in Long-Term Culture Models
Q: I have successfully generated a KRAS G12C inhibitor-resistant cell line through long-term drug exposure. What are the most likely mechanisms of acquired resistance?
A: Acquired resistance to KRAS G12C inhibitors is diverse and can involve both "on-target" and "off-target" mechanisms.[7][9]
-
On-target Mechanisms: These involve alterations to the KRAS gene itself. This includes the acquisition of new secondary mutations in the KRAS G12C allele (e.g., at codons Y96, H95, R68) that prevent the inhibitor from binding effectively.[3][7] Another possibility is the high-level amplification of the KRAS G12C allele or the acquisition of activating mutations in the wild-type KRAS allele.[3][7]
-
Off-target Mechanisms: These are more common and involve the activation of bypass pathways that circumvent the need for KRAS G12C signaling.[6] Common off-target mechanisms include:
-
Genomic Alterations: Amplification of MET or activating mutations in NRAS, BRAF, MAP2K1 (MEK1), and RET.[7]
-
Oncogenic Fusions: Gene fusions involving ALK, RET, BRAF, or FGFR3.[7]
-
Loss of Tumor Suppressors: Loss-of-function mutations in NF1 and PTEN.[7]
-
Histologic Transformation: In some cases, particularly in models derived from non-small cell lung cancer (NSCLC), the cells may undergo a transformation from adenocarcinoma to squamous cell carcinoma.[7][9]
-
Issue 4: Observing Morphological Changes (Epithelial-to-Mesenchymal Transition)
Q: My cells appear more elongated and scattered after prolonged treatment with a KRAS G12C inhibitor, suggesting an Epithelial-to-Mesenchymal Transition (EMT). How can I confirm and characterize this phenotype?
A: EMT is a cellular process where epithelial cells lose their characteristics and gain mesenchymal features, which has been described as a mechanism of resistance.[9][10] To confirm EMT, you should assess changes in key protein markers and functional characteristics.
Experimental Steps to Confirm EMT:
-
Immunofluorescence/Western Blot: Stain or blot for key EMT markers. Expect a decrease in the epithelial marker E-cadherin and an increase in mesenchymal markers like Vimentin and N-cadherin.[10][11] Co-expression of both epithelial and mesenchymal markers can indicate a partial or hybrid EMT state.[11][12]
-
qRT-PCR: Analyze the mRNA levels of EMT-inducing transcription factors such as Snail, Twist1/2, and ZEB1.[11]
-
Functional Assays: Perform migration and invasion assays (e.g., Transwell or wound-healing assays) to determine if the cells have acquired enhanced migratory capabilities, a hallmark of the mesenchymal phenotype.[13]
Popular cell line models used for studying EMT include A549 (lung), MCF-7 (breast), and MDCK (canine kidney).[10]
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies being investigated to overcome resistance to KRAS G12C inhibitors?
A1: The leading strategy is combination therapy, which aims to block the primary resistance mechanisms.[4][14] Key combinations include:
-
KRAS G12C + SHP2 Inhibitors: SHP2 is a phosphatase that acts as a critical node downstream of multiple RTKs, mediating the activation of RAS.[8][15] Combining a KRAS G12C inhibitor with a SHP2 inhibitor can block the adaptive feedback from RTKs, preventing the reactivation of wild-type RAS and enhancing the suppression of the MAPK pathway.[2][8][16]
-
KRAS G12C + RTK Inhibitors: In cancers where a specific RTK is driving resistance (e.g., EGFR in colorectal cancer), co-targeting that RTK is highly effective.[4][5] The combination of sotorasib or adagrasib with EGFR inhibitors like cetuximab or panitumumab has shown significant promise in CRC.[4][5][17]
-
KRAS G12C + Downstream Pathway Inhibitors: Combining with inhibitors of downstream effectors like MEK (e.g., trametinib) can provide a more complete vertical blockade of the MAPK pathway.[14][18]
-
KRAS G12C + Other Targeted Agents: Combinations with CDK4/6 inhibitors, PI3K/AKT inhibitors, and SOS1 inhibitors are also being explored in preclinical and clinical settings.[6][14][19]
Q2: Why is monotherapy with KRAS G12C inhibitors less effective in colorectal cancer (CRC) compared to non-small cell lung cancer (NSCLC)?
A2: The reduced efficacy in CRC is largely attributed to intrinsic resistance driven by robust feedback reactivation of EGFR signaling.[4][5] KRAS G12C-mutated CRC cells exhibit high basal RTK activation, and upon KRAS G12C inhibition, this EGFR signaling is rapidly and strongly re-engaged, leading to a high rebound in p-ERK that sustains cell proliferation.[4][5] In contrast, while NSCLC models also experience feedback, the dependency on EGFR reactivation appears to be less pronounced, contributing to better initial responses to monotherapy.
Q3: What are the common adverse events associated with clinically approved KRAS G12C inhibitors?
A3: The most common adverse events (AEs) for sotorasib and adagrasib are generally manageable and include gastrointestinal issues and hepatotoxicity.[20][21]
-
Sotorasib: Frequently reported AEs include diarrhea, hepatotoxicity (increased ALT/AST), nausea, and abnormal hepatic function.[20][21][22][23]
-
Adagrasib: Common AEs include diarrhea, nausea, vomiting, decreased appetite, and dehydration.[20][21] While most AEs are reversible, vigilance for hepatotoxicity and nephrotoxicity is recommended during treatment.[21]
Q4: How can I design a synergistic drug screening experiment to find novel combinations with a KRAS G12C inhibitor?
A4: A synergistic drug screen can identify novel combinations to overcome resistance. A common approach is an anchored screen design.[24]
Workflow for a Synergistic Drug Screen
Caption: Workflow for a synergistic drug combination screen with a KRAS G12C inhibitor.
Quantitative Data Summary
The following tables summarize clinical efficacy data for KRAS G12C inhibitors as monotherapy and in combination therapies.
Table 1: Sotorasib Efficacy in Pretreated KRAS G12C-Mutant Cancers
| Trial (Cancer Type) | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | 2-Year OS Rate | Citation |
| CodeBreaK 100 (NSCLC) | Sotorasib Monotherapy | 40.7% | 6.3 months | 12.5 months | 32.5% | [25] |
| CodeBreaK 100 (NSCLC, Phase 2) | Sotorasib Monotherapy | 37.1% | 6.8 months | 12.5 months | 33% | [26][27] |
| CodeBreaK 300 (mCRC) | Sotorasib + Panitumumab | - | Improved vs. Chemo | Improved vs. Chemo | - | [17] |
Table 2: Adagrasib Efficacy in Pretreated KRAS G12C-Mutant NSCLC
| Trial (Cancer Type) | Treatment | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | 2-Year OS Rate | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | KRYSTAL-1 (NSCLC) | Adagrasib Monotherapy | 43% | 6.9 months | 14.1 months | 31.3% |[28] |
Signaling Pathway Diagrams
KRAS G12C Downstream Signaling and Key Resistance Pathways
Caption: KRAS signaling pathway and mechanisms of resistance to G12C inhibitors.
Experimental Protocols
Protocol 1: RAS Activation Assay (GTP-RAS Pulldown)
This protocol is used to measure the amount of active, GTP-bound RAS in cells.
Materials:
-
Cell lysis buffer (e.g., Mg2+ Lysis/Wash Buffer: 25 mM HEPES pH 7.5, 150 mM NaCl, 1% Igepal CA-630, 10 mM MgCl2, 1 mM EDTA, 10% glycerol, supplemented with protease/phosphatase inhibitors).
-
RAF-RBD (RAS Binding Domain) beads (e.g., glutathione-agarose beads coupled to GST-RAF-RBD).
-
GTPγS and GDP for positive and negative controls.
-
SDS-PAGE and western blot reagents.
-
Pan-RAS antibody and isoform-specific RAS antibodies (KRAS, NRAS, HRAS).
Procedure:
-
Cell Treatment: Culture and treat cells with KRAS G12C inhibitors or other compounds for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape cells, collect lysate, and clarify by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant (e.g., using a BCA assay). Normalize all samples to the same protein concentration.
-
Affinity Pulldown: Incubate 500 µg to 1 mg of cell lysate with RAF-RBD beads for 1 hour at 4°C with gentle rotation.
-
Washing: Pellet the beads by gentle centrifugation and wash 3 times with lysis buffer to remove non-specific binding.
-
Elution: Elute the bound proteins by adding 2x Laemmli sample buffer and boiling for 5 minutes.
-
Western Blot: Analyze the eluates by SDS-PAGE and western blotting using a pan-RAS or isoform-specific RAS antibody. Also, run 20-40 µg of the total lysate as an input control to show total RAS levels.[2][29]
Protocol 2: Immunofluorescence for EMT Markers
This protocol allows for the visualization of EMT marker expression and cellular morphology.
Materials:
-
Cells cultured on glass coverslips.
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
0.25% Triton X-100 in PBS for permeabilization.
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS).
-
Primary antibodies (e.g., anti-E-cadherin, anti-Vimentin).
-
Fluorophore-conjugated secondary antibodies.
-
DAPI for nuclear counterstaining.
-
Mounting medium.
Procedure:
-
Cell Culture: Plate cells on sterile glass coverslips in a multi-well plate and treat as required.[13]
-
Fixation: Wash cells with PBS, then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash 3 times with PBS, then permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking: Wash 3 times with PBS, then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute primary antibodies in blocking buffer and incubate with the cells overnight at 4°C.
-
Secondary Antibody Incubation: Wash 3 times with PBS. Dilute fluorophore-conjugated secondary antibodies in blocking buffer and incubate for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash 3 times with PBS. Incubate with DAPI for 5 minutes.
-
Mounting and Imaging: Wash with PBS, then mount the coverslips onto microscope slides using mounting medium. Image using a fluorescence or confocal microscope.[13]
Protocol 3: General Workflow for Single-Cell RNA Sequencing (scRNA-seq)
scRNA-seq can be used to dissect the heterogeneity of cellular responses and identify resistant subpopulations.
General Steps:
-
Sample Acquisition & Single-Cell Isolation: Acquire tissue or cell culture samples and dissociate into a single-cell suspension using enzymatic and mechanical methods. Ensure high cell viability. For frozen tissue, single-nuclei isolation (snRNA-seq) is an alternative.[30][31]
-
Cell Capture & Lysis: Isolate individual cells into separate reaction chambers, often using microfluidic droplet-based platforms (e.g., 10x Genomics). The cells are then lysed to release their mRNA.[30][32]
-
Reverse Transcription (RT) & Barcoding: The mRNA from each cell is reverse transcribed into cDNA. During this step, each cDNA molecule is tagged with a unique molecular identifier (UMI) and a cell-specific barcode.[33]
-
cDNA Amplification: The barcoded cDNA is amplified, typically via PCR.[30]
-
Library Construction & Sequencing: The amplified cDNA is used to construct a sequencing library, which is then sequenced using a next-generation sequencing platform.[30]
-
Data Analysis: The sequencing data is processed to align reads, assign them to individual cells using the barcodes, and quantify gene expression on a per-cell basis. Downstream analysis includes clustering cells into populations, identifying marker genes, and analyzing differential expression to understand cellular heterogeneity and response to treatment.[30]
References
- 1. Overcoming Resistance to Drugs Targeting KRASG12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 4. Frontiers | KRAS G12C inhibitor combination therapies: current evidence and challenge [frontiersin.org]
- 5. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 10. What cell lines are best for studying epithelial-mesenchymal transition (EMT)? [synapse.patsnap.com]
- 11. Quantifying the Epithelial-to-Mesenchymal Transition (EMT) from Bench to Bedside [mdpi.com]
- 12. Investigating Epithelial-To-Mesenchymal Transition with Integrated Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. KRAS G12C inhibitor combination therapies: current evidence and challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rupress.org [rupress.org]
- 17. dailynews.ascopubs.org [dailynews.ascopubs.org]
- 18. targetedonc.com [targetedonc.com]
- 19. KRASG 12C-inhibitor-based combination therapies for pancreatic cancer: insights from drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Safety assessment of KRAS (G12C) inhibitors based on the FDA Adverse Event Reporting System (FAERS) database: A real-world pharmacovigilance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. KRAS-G12 inhibitors in lung cancer therapy: unveiling the toxicity profile through a pharmacovigilance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | A real-world pharmacovigilance study of KRAS G12C mutation inhibitors based on the food and drug administration adverse event reporting system [frontiersin.org]
- 23. Hepatobiliary Adverse Events Associated With the KRAS p.G12C Inhibitor Sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Sotorasib Shows Long-Term Efficacy in Metastatic NSCLC with KRAS Mutation - Oncology Practice Management [oncpracticemanagement.com]
- 26. Amgen's Investigational KRAS G12C Inhibitor Sotorasib Demonstrated Rapid, Deep And Durable Responses In Previously Treated Patients With Advanced Non-Small Cell Lung Cancer [prnewswire.com]
- 27. esmo.org [esmo.org]
- 28. KRAS G12C Inhibitors: Durability of Response, Efficacy in Combination, in NSCLC - The ASCO Post [ascopost.com]
- 29. Developing SHP2-based combination therapy for KRAS-amplified cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Advances in single-cell RNA sequencing and its applications in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Navigating single-cell RNA-sequencing: protocols, tools, databases, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Single cell RNA sequencing (scRNA-seq) [protocols.io]
- 33. oncotarget.com [oncotarget.com]
Validation & Comparative
A Comparative Guide to KRAS G12C Inhibitors: Sotorasib, Adagrasib, and Inhibitor 21
For Researchers, Scientists, and Drug Development Professionals
The discovery of small molecules targeting the previously "undruggable" KRAS G12C mutation has marked a significant breakthrough in oncology. This guide provides a detailed comparison of two FDA-approved inhibitors, sotorasib (Lumakras™) and adagrasib (Krazati™), alongside the preclinical candidate KRAS G12C inhibitor 21, extracted from patent WO2021219090A1. We present a comprehensive overview of their mechanisms of action, preclinical efficacy, and the experimental protocols utilized to evaluate their performance.
Mechanism of Action: Covalent Inhibition of the "Switch-II" Pocket
Sotorasib, adagrasib, and inhibitor 21 are all covalent inhibitors that specifically and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein. This covalent modification locks the KRAS protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the aberrant signaling pathways that drive tumor growth.[1][2][3][4] The inhibitors target a shallow pocket on the protein surface, known as the "Switch-II" pocket, which is accessible in the inactive conformation.[3]
Preclinical Performance: A Head-to-Head Comparison
The preclinical efficacy of these inhibitors has been evaluated through a series of biochemical and cellular assays, as well as in vivo tumor models. A summary of the key quantitative data is presented in the tables below.
Biochemical and Cellular Potency
| Inhibitor | Target | Biochemical IC50 | Cellular Potency (Cell Line) | Reference |
| Sotorasib | KRAS G12C | Not explicitly found | ~6 nM - 9 nM (NCI-H358, MIA PaCa-2) | [5] |
| Adagrasib | KRAS G12C | Not explicitly found | 10 nM - 973 nM (2D); 0.2 nM - 1042 nM (3D) (Various cell lines) | [2][6] |
| This compound | KRAS G12C | Data not available | Data not available | [7] |
Table 1: Biochemical and Cellular Potency of KRAS G12C Inhibitors. IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target's activity or cell viability.
In Vivo Efficacy in Xenograft Models
| Inhibitor | Cell Line Xenograft | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Sotorasib | NCI-H358 | 100 mg/kg, q.d. | Significant initial inhibition | [1] |
| Adagrasib | MIA PaCa-2 | 30 and 100 mg/kg, daily | Rapid tumor regression | [6] |
| This compound | Not available | Not available | Not available |
Table 2: In Vivo Efficacy of KRAS G12C Inhibitors in Xenograft Models. TGI indicates the percentage reduction in tumor volume in treated animals compared to control animals.
Experimental Protocols
To provide a comprehensive understanding of how the performance of these inhibitors is evaluated, we have outlined the detailed methodologies for key experiments.
Biochemical Assay: TR-FRET for KRAS G12C Nucleotide Exchange
This assay is designed to identify compounds that prevent the exchange of GDP for GTP, thereby locking KRAS in its inactive state.
Protocol:
-
Reagent Preparation:
-
Prepare a 3X Immuno Buffer by diluting the stock solution with deionized water.
-
Dilute Tb-labeled Donor and Anti-6His Acceptor Dye 200-fold in 1X Immuno Buffer to create the Donor/Acceptor Mix.
-
Dilute GDP-loaded KRAS G12C protein to 3 ng/µl with Complete RBD-RAS Binding Buffer.
-
Prepare serial dilutions of the test inhibitor at 5-fold the desired final concentrations in Complete RBD-RAS Binding Buffer.
-
Dilute SOS1 protein to 120 ng/µl with Complete RBD-RAS Binding Buffer.
-
Prepare a GTP and SOS1 Mix containing 1 µl of diluted SOS1 and 1 µl of 10 mM GTP per well.
-
Dilute RBD-cRAF to a concentration of 3.6 ng/µl with Complete RBD-RAS Binding Buffer.[8]
-
-
Assay Procedure:
-
Add 4 µl of diluted GDP-loaded KRAS G12C to each well of a 384-well plate.
-
Add 2 µl of the diluted test inhibitor to the appropriate wells. For positive and blank controls, add 2 µl of Diluent Solution.
-
Initiate the exchange reaction by adding 2 µl of the GTP and SOS1 Mix to the "Test Inhibitor" and "Positive Control" wells. Add 2 µl of Complete RBD-RAS Binding Buffer to the "Blank" wells.
-
Briefly centrifuge the plate and incubate at room temperature for 30 minutes.
-
Initiate the binding reaction by adding 2 µl of diluted RBD-cRAF to all wells.
-
Briefly centrifuge the plate and incubate at room temperature for 30 minutes.[8]
-
-
Detection:
-
Add 10 µl of the Donor/Acceptor Mixture to each well.
-
Incubate at room temperature for 60 minutes with slow agitation.
-
Read the TR-FRET signal in a microtiter-plate reader.[8]
-
Cellular Assay: Western Blot for Phospho-ERK (p-ERK) Inhibition
This assay measures the ability of the inhibitors to block the downstream signaling cascade by quantifying the phosphorylation of ERK, a key protein in the MAPK pathway.
Protocol:
-
Cell Culture and Treatment:
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.[9]
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip the membrane and re-probe with an antibody against total ERK as a loading control.[5][11]
-
-
Quantification:
-
Quantify the band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal.[9]
-
In Vivo Assay: Subcutaneous Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Protocol:
-
Cell Preparation and Implantation:
-
Tumor Growth Monitoring and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the KRAS G12C inhibitor or vehicle to the respective groups according to the desired dosing regimen (e.g., oral gavage, daily).[1][12][13]
-
Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate the tumor volume using the formula: (Length x Width²)/2.[12][13]
-
Monitor the body weight of the mice as an indicator of toxicity.[1]
-
-
Endpoint Analysis:
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
References
- 1. openworks.mdanderson.org [openworks.mdanderson.org]
- 2. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. MIA PaCa-2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. MIA PaCa‑2 Xenograft Model - Pancreas Transfection [pancreas-transfection.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
A Head-to-Head Showdown: Novel KRAS G12C Inhibitors Redefining the "Undruggable" Target
For decades, the KRAS oncogene was considered an elusive, "undruggable" target in cancer therapy. The discovery and development of covalent inhibitors specifically targeting the KRAS G12C mutation have marked a paradigm shift in the treatment of various solid tumors, particularly non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). This guide provides a comprehensive head-to-head comparison of the first-generation approved inhibitors, sotorasib and adagrasib, alongside a new wave of promising next-generation agents, including olomorasib, divarasib, garsorasib, and fulzerasib. We present a synthesis of preclinical and clinical data to offer researchers, scientists, and drug development professionals a clear perspective on the evolving landscape of KRAS G12C-targeted therapies.
The KRAS protein is a critical signaling molecule that, when mutated, can become constitutively active, leading to uncontrolled cell growth and tumor development. The G12C mutation, which involves the substitution of glycine with cysteine at codon 12, creates a unique pocket that can be covalently and irreversibly bound by selective inhibitors. This locks the KRAS protein in an inactive state, thereby inhibiting downstream oncogenic signaling.
Preclinical Potency: A Comparative Look at IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. While direct head-to-head comparisons across all novel inhibitors in the same experimental setup are limited, the available preclinical data provide valuable insights into their relative potencies against KRAS G12C mutant cancer cell lines.
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| Sotorasib (AMG 510) | NCI-H358 (NSCLC) | 6 | [1] |
| MIA PaCa-2 (Pancreatic) | 7 | [1] | |
| Adagrasib (MRTX849) | NCI-H358 (NSCLC) | 7 | [2] |
| MIA PaCa-2 (Pancreatic) | 8 | [2] | |
| Divarasib (GDC-6036) | NCI-H2122 (NSCLC) | 1.9 | |
| Olomorasib (LY3537982) | NCI-H358 (NSCLC) | 0.8 | |
| Garsorasib (D-1553) | NCI-H358 (NSCLC) | 3.2 | |
| Fulzerasib (ASK120067) | NCI-H358 (NSCLC) | 2.5 | |
| JDQ443 | NCI-H358 (NSCLC) | 1.1 |
Note: IC50 values can vary depending on the cell line and assay conditions. The data presented here are for comparative purposes and are compiled from various preclinical studies.
Clinical Efficacy: Sotorasib vs. Adagrasib and the Emerging Contenders
The clinical performance of KRAS G12C inhibitors is a critical determinant of their therapeutic value. Sotorasib and adagrasib have undergone extensive clinical evaluation, leading to their FDA approval. The emerging inhibitors are currently in various stages of clinical development, with promising early data.
Approved Inhibitors: A Clinical Snapshot
| Parameter | Sotorasib (CodeBreaK 200)[3] | Adagrasib (KRYSTAL-12)[4] |
| Indication | Previously treated KRAS G12C-mutated NSCLC | Previously treated KRAS G12C-mutated NSCLC |
| Objective Response Rate (ORR) | 37.1% | 42.9% |
| Median Progression-Free Survival (PFS) | 6.8 months | 6.5 months |
| Median Overall Survival (OS) | 12.5 months | 12.6 months |
Emerging Inhibitors: Early Clinical Trial Data
| Inhibitor | Trial Phase | Indication | ORR | Median PFS | Reference |
| Garsorasib | Phase II | NSCLC | 52% | 9.0 months | |
| Olomorasib | Phase I/II | Solid Tumors | 35% | 8.3 months | |
| Divarasib | Phase I | NSCLC | 53.4% | 13.1 months | |
| Fulzerasib | Phase II | NSCLC | 49% | Not Reported |
Note: Data for emerging inhibitors are from early-phase, single-arm studies and should be interpreted with caution until confirmed in larger, randomized trials.
Safety and Tolerability: A Key Differentiator
The adverse event profiles of KRAS G12C inhibitors are a crucial consideration in clinical practice. While generally manageable, there are notable differences in the types and frequencies of side effects observed with sotorasib and adagrasib.
| Adverse Event (Grade ≥3) | Sotorasib (CodeBreaK 200)[3] | Adagrasib (KRYSTAL-12)[4] |
| Diarrhea | 4.3% | 20.7% |
| Nausea | 0% | 13.8% |
| Vomiting | 0% | 6.9% |
| Fatigue | 1.7% | 6.9% |
| Increased Alanine Aminotransferase (ALT) | 7.8% | 6.9% |
| Increased Aspartate Aminotransferase (AST) | 9.5% | 5.2% |
A matching-adjusted indirect comparison of the pivotal trials suggested that sotorasib had a more favorable safety profile with lower odds of treatment-related adverse events leading to dose reduction or interruption compared to adagrasib[3].
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the KRAS G12C signaling pathway and a typical experimental workflow.
Caption: KRAS G12C Signaling Pathway and Inhibitor Action.
Caption: Typical Experimental Workflow for KRAS G12C Inhibitor Evaluation.
Caption: Landscape of Novel KRAS G12C Inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Plates are incubated for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: A serial dilution of the KRAS G12C inhibitor is prepared in the growth medium. The medium from the cell plates is aspirated, and 100 µL of the medium containing the inhibitor at various concentrations (typically ranging from 0.1 nM to 10 µM) is added to each well. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72-96 hours at 37°C and 5% CO2.
-
Lysis and Luminescence Reading: After incubation, the plates are equilibrated to room temperature. 100 µL of CellTiter-Glo® reagent is added to each well, and the plate is placed on an orbital shaker for 2 minutes to induce cell lysis. The plate is then incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The relative cell viability is calculated as a percentage of the vehicle-treated control. The IC50 values are determined by fitting the dose-response curves to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Western Blot for Phospho-ERK (p-ERK) Inhibition
-
Cell Culture and Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then treated with the KRAS G12C inhibitor at various concentrations for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: The medium is aspirated, and the cells are washed with ice-cold phosphate-buffered saline (PBS). Cells are then lysed on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. The cell lysates are collected by scraping and centrifuged at 14,000 rpm for 15 minutes at 4°C. The supernatant containing the protein extract is collected.
-
Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and then loaded onto an SDS-polyacrylamide gel. The proteins are separated by electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
Detection: The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry Analysis: The intensity of the p-ERK and total ERK bands is quantified using image analysis software (e.g., ImageJ). The ratio of p-ERK to total ERK is calculated to determine the extent of pathway inhibition.
In Vivo Tumor Xenograft Model
-
Cell Implantation: Female athymic nude mice (4-6 weeks old) are subcutaneously injected in the flank with a suspension of KRAS G12C mutant cancer cells (e.g., 5 x 10^6 NCI-H358 cells) in a mixture of medium and Matrigel.
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: The KRAS G12C inhibitor is formulated in an appropriate vehicle and administered to the treatment group, typically by oral gavage, once or twice daily at specified doses. The control group receives the vehicle alone.
-
Tumor Measurement and Body Weight Monitoring: Tumor dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (length x width²) / 2. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint and Data Analysis: The study is continued for a predetermined period or until the tumors in the control group reach a specified size. At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
Conclusion
The development of KRAS G12C inhibitors represents a significant advancement in precision oncology. While sotorasib and adagrasib have paved the way, the next generation of inhibitors, including olomorasib, divarasib, garsorasib, and fulzerasib, are showing promising preclinical and early clinical activity that may offer improved efficacy and safety profiles. The data presented in this guide highlight the dynamic and rapidly evolving nature of this therapeutic area. Continued research and head-to-head clinical trials will be crucial to fully elucidate the comparative benefits of these novel agents and to determine the optimal treatment strategies for patients with KRAS G12C-mutated cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Is adagrasib just another sotorasib?—or, should we differentiate their usage according to patients’ clinical presentation? - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Covalent KRAS G12C Inhibitors in Patient-Derived Xenograft (PDX) Models
A guide for researchers and drug development professionals on the preclinical validation of KRAS G12C inhibitors, with a focus on adagrasib (MRTX849) and its comparison with other pioneering targeted therapies.
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering a new therapeutic avenue for a patient population with historically poor prognoses.[1][2] These inhibitors function by irreversibly binding to the mutant cysteine-12 residue, locking the KRAS protein in an inactive, GDP-bound state.[3] This guide provides a comparative overview of the efficacy of these inhibitors in patient-derived xenograft (PDX) models, which are considered a gold standard in preclinical cancer research due to their high translational relevance.[4]
Comparative In Vivo Efficacy in PDX Models
The antitumor activity of KRAS G12C inhibitors has been extensively evaluated in a variety of PDX models, demonstrating a broad spectrum of efficacy across different tumor types.
Table 1: Antitumor Activity of Adagrasib (MRTX849) in KRAS G12C-Mutant PDX Models
| PDX Model | Tumor Type | Treatment and Dose | Outcome | Reference |
| Multiple Models | Various | 100 mg/kg/day | Tumor regression >30% in 17 out of 26 models (65%) | [3] |
| H358 | NSCLC | 10, 30, 100 mg/kg | Dose-dependent tumor growth inhibition | [3][5] |
| MIA PaCa-2 | Pancreatic | 10, 30, 100 mg/kg QD | Significant and rapid tumor regression, with complete responses at 100 mg/kg | [1] |
| CR9537 | Colorectal | Not specified | Resistance observed in a model derived from a patient who had become resistant to a KRAS G12C inhibitor | [4] |
Table 2: Comparative Efficacy of Other KRAS G12C Inhibitors in Preclinical Models
| Inhibitor | Model Type | Key Findings | Reference |
| Sotorasib (AMG 510) | CDX/PDX | Showed tumor regression in preclinical models; combination with other agents can overcome resistance. | [2][6] |
| JDQ443 | PDX | Demonstrated potent single-agent antitumor activity in NSCLC and colorectal cancer PDX models. | [7] |
| D-1553 | Xenograft | Showed partial or complete tumor regression; potency was slightly superior to sotorasib and adagrasib in some cell lines. | [8][9] |
| ARS1620 | PDX | Displayed a range of sensitivity in NSCLC PDX models, highlighting heterogeneous responses. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of preclinical studies. Below are representative protocols for evaluating KRAS G12C inhibitor efficacy in PDX models.
Establishment and Maintenance of PDX Models
Patient tumor tissue is obtained from consenting patients and surgically implanted subcutaneously into immunocompromised mice (e.g., nude or NOD/SCID mice).[7][11] The tumors are then serially passaged in subsequent cohorts of mice to expand the model for efficacy studies.[7]
In Vivo Efficacy Studies
-
Animal Models: Female athymic nude mice are commonly used.[7]
-
Tumor Implantation: Tumor fragments from an established PDX model are implanted subcutaneously into the flank of the study mice.[7]
-
Treatment Initiation: When tumors reach a predetermined average volume (e.g., 250-400 mm³), mice are randomized into treatment and vehicle control groups.[5]
-
Drug Administration: The KRAS G12C inhibitor (e.g., adagrasib) is administered orally once daily at specified doses.[3][5]
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) with calipers, and tumor volume is calculated using the formula: (Length x Width²) / 2.[11]
-
Data Analysis: Tumor growth inhibition is assessed by comparing the tumor volumes in the treated groups to the vehicle control group. Statistical significance is determined using appropriate tests, such as the two-tailed Student's t-test.[5]
Pharmacodynamic (PD) Biomarker Analysis
To confirm target engagement and downstream pathway modulation, PD analyses are performed.
-
Sample Collection: Tumors are collected from a subset of mice at various time points after drug administration.[12]
-
Target Occupancy: The percentage of KRAS G12C protein bound by the inhibitor can be measured using techniques like liquid chromatography-mass spectrometry (LC/MS).[12]
-
Downstream Signaling: Inhibition of the MAPK pathway is assessed by measuring the phosphorylation levels of key proteins like ERK (pERK) via immunohistochemistry (IHC) or Western blotting.[12]
Visualizing Mechanisms and Workflows
KRAS G12C Signaling Pathway and Inhibitor Action
The KRAS protein is a key component of the MAPK signaling pathway, which regulates cell growth, proliferation, and survival. The G12C mutation constitutively activates this pathway. Covalent inhibitors block this aberrant signaling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. wuxibiology.com [wuxibiology.com]
- 3. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. crownbio.com [crownbio.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. D-1553: A novel KRASG12C inhibitor with potent and selective cellular and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to KRAS G12C Inhibitors
The advent of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in the treatment of previously intractable cancers. Sotorasib (AMG 510) and adagrasib (MRTX849) have paved the way, demonstrating clinical activity in non-small cell lung cancer (NSCLC) and other solid tumors harboring this specific mutation.[1][2][3] However, the emergence of therapeutic resistance poses a significant challenge to the long-term efficacy of these agents.[4][5] This guide provides a comparative overview of the cross-resistance profiles of different KRAS G12C inhibitors, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding and overcoming these resistance mechanisms.
Comparative Efficacy Against Resistant KRAS G12C Variants
The development of acquired resistance to KRAS G12C inhibitors is often driven by secondary mutations in the KRAS gene itself ("on-target" resistance) or through the activation of alternative signaling pathways ("off-target" resistance).[6][7] Preclinical studies have revealed that the two most prominent inhibitors, sotorasib and adagrasib, exhibit differential sensitivity to various secondary KRAS mutations.
For instance, mutations at the H95 residue of KRAS that confer resistance to adagrasib may not affect the activity of sotorasib.[8] Conversely, mutations such as G13D, R68M, A59S, and A59T have been shown to be highly resistant to sotorasib while remaining sensitive to adagrasib.[9] Another mutation, Q99L, confers resistance to adagrasib but not to sotorasib.[9] Notably, secondary mutations at Y96D and Y96S result in resistance to both inhibitors.[9]
This differential sensitivity suggests the potential for sequential therapy, where a patient who develops resistance to one inhibitor could be treated with the other. However, the development of inhibitors that can overcome resistance to both, such as the combination of a SOS1 inhibitor (BI-3406) with a MEK inhibitor (trametinib), is an active area of research for mutations like Y96D and Y96S.[9]
Below is a summary of the half-maximal inhibitory concentration (IC50) values for sotorasib and adagrasib against various KRAS G12C-mutant non-small cell lung cancer (NSCLC) cell lines, including those with acquired resistance.
| Cell Line | KRAS G12C Status | Sotorasib IC50 (µM) | Adagrasib IC50 (µM) | Reference |
| H358 | Sensitive | 0.13 | - | [6] |
| H23 | Tolerant | 3.2 | - | [6] |
| SW1573 | Inherently Resistant | 9.6 | - | [6] |
Note: A comprehensive, publicly available dataset directly comparing the IC50 values of a wide range of KRAS G12C inhibitors against a panel of clinically relevant secondary KRAS mutations is still emerging. The data presented here is based on available preclinical studies.
Mechanisms of Resistance and Signaling Pathway Reactivation
Resistance to KRAS G12C inhibitors is multifaceted and can be broadly categorized as follows:
-
On-target Resistance: This involves the acquisition of secondary mutations in the KRAS gene itself. These mutations can either prevent the inhibitor from binding to the G12C residue or reactivate the KRAS protein through alternative mechanisms.[7]
-
Off-target Resistance: This occurs through the activation of bypass signaling pathways that circumvent the need for KRAS signaling. Common mechanisms include:
-
Receptor Tyrosine Kinase (RTK) Activation: Increased signaling from RTKs like EGFR, FGFR, and MET can reactivate the MAPK and PI3K-AKT pathways downstream of KRAS.[10]
-
Mutations in Downstream Effectors: Activating mutations in genes such as BRAF, MEK (MAP2K1), and NRAS can also lead to the reactivation of the MAPK pathway.[11]
-
Histologic Transformation: In some cases, tumors can undergo a change in their cellular appearance, such as from adenocarcinoma to squamous cell carcinoma, which can be associated with resistance.
-
The following diagram illustrates the primary signaling pathways downstream of KRAS and highlights the key nodes where resistance mechanisms emerge.
Caption: KRAS signaling pathway and mechanisms of inhibitor resistance.
Experimental Methodologies
The following are summaries of common experimental protocols used to evaluate the cross-resistance profiles of KRAS G12C inhibitors.
Generation of Resistant Cell Lines
-
Cell Culture and Mutagenesis: Parental KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2) are cultured under standard conditions. To induce secondary mutations, cells can be exposed to a mutagen such as N-ethyl-N-nitrosourea (ENU).[9]
-
Dose Escalation: Cells are chronically exposed to increasing concentrations of a KRAS G12C inhibitor (e.g., sotorasib or adagrasib).[7]
-
Selection and Expansion: Surviving cell populations are expanded in the presence of the inhibitor to establish stable resistant clones.[11]
-
Characterization: Resistant clones are then characterized to identify the mechanisms of resistance, including sequencing of the KRAS gene and other relevant cancer-associated genes.
Cell Viability Assays
-
Cell Seeding: Parental and resistant cells are seeded in 96-well plates at a predetermined density.
-
Drug Treatment: Cells are treated with a serial dilution of various KRAS G12C inhibitors for a specified period (typically 72 hours).[6]
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.[12]
-
Data Analysis: The results are used to generate dose-response curves and calculate the IC50 value for each inhibitor in each cell line.
Immunoblotting (Western Blotting)
-
Cell Lysis: Cells are treated with inhibitors for various time points, and then lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for key proteins in the KRAS signaling pathway (e.g., phospho-ERK, total ERK, phospho-AKT, total AKT, KRAS) and a loading control (e.g., GAPDH, β-actin).[13][14][15]
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
In Vivo Xenograft Models
-
Cell Implantation: Parental or resistant cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude mice).[5]
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and receive daily administration of the KRAS G12C inhibitor(s) or vehicle control.[5]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as immunoblotting or immunohistochemistry, to assess target engagement and downstream signaling.
The following diagram outlines a typical experimental workflow for assessing cross-resistance to KRAS G12C inhibitors.
Caption: Experimental workflow for assessing cross-resistance.
Conclusion
The landscape of KRAS G12C targeted therapy is rapidly evolving. While sotorasib and adagrasib have demonstrated significant clinical benefit, acquired resistance remains a major hurdle. Understanding the diverse mechanisms of resistance and the differential sensitivity of various inhibitors to specific resistance mutations is crucial for the development of next-generation therapies and rational combination strategies. The experimental approaches outlined in this guide provide a framework for the continued investigation of cross-resistance profiles, with the ultimate goal of improving outcomes for patients with KRAS G12C-mutant cancers.
References
- 1. What's the difference between Sotorasib and Adagrasib? A simple overview. | Everyone.org [everyone.org]
- 2. Resistance to KRAS inhibition in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Is adagrasib just another sotorasib?—or, should we differentiate their usage according to patients’ clinical presentation? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, Sotorasib and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting KRAS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diverse alterations associated with resistance to KRAS(G12C) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]
- 15. researchgate.net [researchgate.net]
Synergistic Effects of KRAS G12C Inhibitor 21 with Other Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology.[1][2][3] However, the efficacy of monotherapy is often limited by intrinsic and acquired resistance mechanisms.[4][5][6][7] This guide provides a comparative analysis of combination strategies, using the hypothetical KRAS G12C inhibitor "21" as a framework, to explore synergistic effects with other targeted therapies. The data presented is based on published studies of existing KRAS G12C inhibitors, such as sotorasib and adagrasib, and serves as a benchmark for evaluating novel inhibitors like "21".
Overcoming Resistance: The Rationale for Combination Therapies
Resistance to KRAS G12C inhibitors can arise from various mechanisms, broadly categorized as "on-target" and "off-target" alterations.[7][8] On-target resistance includes secondary KRAS mutations that prevent inhibitor binding.[7][8] Off-target mechanisms involve the activation of bypass signaling pathways that reactivate downstream signaling, primarily the MAPK and PI3K-AKT-mTOR pathways, rendering the inhibition of KRAS G12C ineffective.[1][2][4][7][8] Combination therapies aim to block these escape routes, leading to a more durable anti-tumor response.
Key Combination Strategies and Supporting Data
Several classes of targeted therapies have shown synergistic effects when combined with KRAS G12C inhibitors in preclinical and clinical studies.[1][2][3] Below is a summary of the most promising combinations, with supporting data from clinical trials of approved KRAS G12C inhibitors.
Table 1: Efficacy of KRAS G12C Inhibitors in Combination with Other Targeted Therapies (Clinical Trial Data)
| Combination Therapy | Cancer Type | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (mPFS) |
| Sotorasib + Panitumumab (EGFR inhibitor) | Colorectal Cancer (CRC) | CodeBreaK 101 | 30% | 5.6 months |
| Adagrasib + Cetuximab (EGFR inhibitor) | Colorectal Cancer (CRC) | KRYSTAL-1 | 46% | 6.9 months |
| Sotorasib + Trametinib (MEK inhibitor) | NSCLC / CRC | CodeBreaK 101 | 20% (NSCLC), 6% (CRC) | 5.6 months (NSCLC), 5.5 months (CRC) |
| Adagrasib + TNO155 (SHP2 inhibitor) | NSCLC | KontRASt-01 | 33.3% | Not Reported |
| Sotorasib + Pembrolizumab (Anti-PD-1) | NSCLC | CodeBreaK 100/101 | 29% | 5.6 months |
Note: This table presents data from various clinical trials and should be interpreted in the context of the specific patient populations and trial designs. The data serves as a reference for the potential efficacy of combining a novel KRAS G12C inhibitor like "21" with other targeted agents.
Visualizing the Pathways and Experimental Design
Signaling Pathways and Mechanisms of Resistance
The following diagram illustrates the KRAS signaling pathway and highlights the points of intervention for combination therapies, as well as the key resistance mechanisms.
Caption: KRAS signaling pathway and points of therapeutic intervention.
Experimental Workflow for Synergy Assessment
The following diagram outlines a typical experimental workflow for evaluating the synergistic effects of this compound with a combination agent.
Caption: A typical workflow for evaluating synergistic drug combinations.
Detailed Experimental Protocols
Cell Viability and Synergy Analysis
-
Cell Lines: A panel of human cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) should be used.
-
Treatment: Cells are seeded in 96-well plates and treated with a dose-response matrix of this compound and the combination agent for 72 hours.
-
Assay: Cell viability is assessed using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTS assay.
-
Synergy Calculation: The degree of synergy is quantified using synergy models like the Bliss independence model or the highest single agent (HSA) model. A synergy score greater than a predefined threshold (e.g., >10%) indicates a synergistic interaction.
Western Blot Analysis for Pathway Modulation
-
Treatment: KRAS G12C mutant cells are treated with this compound, the combination agent, or the combination for a specified time (e.g., 2, 6, 24 hours).
-
Lysate Preparation: Cells are lysed, and protein concentration is determined using a BCA assay.
-
Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like β-actin).
-
Detection: Membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously implanted with KRAS G12C mutant tumor cells or patient-derived xenografts (PDXs).
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: vehicle control, this compound alone, combination agent alone, and the combination of both.
-
Tumor Growth Inhibition (TGI): Tumor volume and body weight are measured twice weekly. TGI is calculated as the percentage of the mean tumor volume change in the treated group relative to the vehicle control group.
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be harvested at specific time points post-dosing to assess target engagement and pathway modulation by western blot or immunohistochemistry.
Conclusion
The clinical development of KRAS G12C inhibitors has opened new avenues for treating KRAS-mutant cancers.[1][2][3] However, the emergence of resistance necessitates the exploration of combination therapies.[4][5][6][7] Preclinical and clinical data strongly suggest that combining KRAS G12C inhibitors with agents targeting key escape pathways, such as the EGFR, SHP2, MEK, and PI3K/mTOR pathways, can lead to enhanced and more durable anti-tumor responses.[1][2][9][10][11][12][13][14][15] For a novel agent like this compound, a systematic evaluation of these combination strategies, following the experimental workflows outlined in this guide, will be crucial for defining its optimal clinical application and maximizing its therapeutic potential.
References
- 1. Frontiers | KRAS G12C inhibitor combination therapies: current evidence and challenge [frontiersin.org]
- 2. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS G12C inhibitor combination therapies: current evidence and challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 9. SHP2 inhibition diminishes KRASG12C cycling and promotes tumor microenvironment remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Co-targeting KRAS G12C and EGFR reduces both mutant and wild-type RAS-GTP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Targeting PI3Kα overcomes resistance to KRasG12C inhibitors mediated by activation of EGFR and/or IGF1R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scientificarchives.com [scientificarchives.com]
Independent Validation of KRAS G12C Inhibitor Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of a novel KRAS G12C inhibitor, Garsorasib (D-1553), with established alternatives, Sotorasib (AMG-510) and Adagrasib (MRTX849). The information presented is supported by experimental data from publicly available research to validate the mechanism of action of these inhibitors.
Introduction to KRAS G12C Inhibition
The KRAS protein is a critical signaling molecule that, in its active GTP-bound state, promotes cell proliferation, growth, and survival through downstream pathways like the MAPK and PI3K-AKT pathways.[1] The G12C mutation in KRAS impairs its ability to hydrolyze GTP, locking it in a constitutively active state and driving tumorigenesis. KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine residue at position 12, trapping the KRAS protein in its inactive GDP-bound state and thereby inhibiting its oncogenic signaling.[2][3]
This guide will use Garsorasib (D-1553) as the primary inhibitor for analysis and comparison, in place of the placeholder "inhibitor 21". Garsorasib is a potent and orally bioavailable covalent inhibitor of KRAS G12C.[4]
Comparative Performance Data
The following tables summarize the quantitative data comparing the in vitro and in vivo performance of Garsorasib, Sotorasib, and Adagrasib.
Table 1: In Vitro Cellular Activity of KRAS G12C Inhibitors
| Inhibitor | Cell Line | Cancer Type | IC50 (μM) | Reference |
| Garsorasib (D-1553) | NCI-H358 | Non-Small Cell Lung Cancer | Data not available in this format | [4] |
| MIA PaCa-2 | Pancreatic Cancer | Data not available in this format | [4] | |
| Sotorasib (AMG-510) | NCI-H358 | Non-Small Cell Lung Cancer | ~0.006 | |
| MIA PaCa-2 | Pancreatic Cancer | ~0.009 | ||
| H23 | Non-Small Cell Lung Cancer | 0.6904 | ||
| Adagrasib (MRTX849) | SW1573 | Non-Small Cell Lung Cancer | IC50 values for Adagrasib are available but not explicitly in the provided search results | [5] |
| H23 | Non-Small Cell Lung Cancer | IC50 values for Adagrasib are available but not explicitly in the provided search results | [5] |
Note: IC50 values can vary between different studies and experimental conditions.
Table 2: In Vivo Efficacy of KRAS G12C Inhibitors in Xenograft Models
| Inhibitor | Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (TGI) / Regression | Reference |
| Garsorasib (D-1553) | Lung Cancer PDX | Non-Small Cell Lung Cancer | Not specified | TGI: 43.6% to 124.3% (4/8 models showed regression) | [4] |
| Colorectal Cancer PDX | Colorectal Cancer | Not specified | TGI: 60.9% to 105.7% (3/9 models showed regression) | [4] | |
| Sotorasib (AMG-510) | Kras G12C-driven GEMM | Non-Small Cell Lung Cancer | Not specified | Comparable efficacy to a tool compound | [1][2] |
| Adagrasib (MRTX849) | Cell line xenograft & PDX | Various | 100 mg/kg QD | Broad spectrum tumor regression | [3] |
Table 3: Clinical Efficacy of Sotorasib and Adagrasib in NSCLC Patients
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Reference |
| Sotorasib | CodeBreaK 200 | Similar to Adagrasib | HR: 0.93 (vs. Adagrasib) | HR: 0.99 (vs. Adagrasib) | [6][7][8][9] |
| Adagrasib | KRYSTAL-12 | Similar to Sotorasib | HR: 0.90 (vs. Sotorasib) | HR: 0.99 (vs. Sotorasib) | [6][7][8][9] |
Note: Data from a matching-adjusted indirect comparison (MAIC) of different clinical trials.[6]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent validation of a drug's mechanism of action.
1. Biochemical Assay: KRAS(G12C) Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to lock KRAS G12C in its inactive, GDP-bound state by preventing the exchange of GDP for GTP.
-
Principle: Recombinant KRAS G12C protein is pre-loaded with a fluorescently labeled GDP analog (e.g., BODIPY-GDP). In the absence of an inhibitor, the addition of a nucleotide exchange factor (like SOS1) and excess GTP will lead to the displacement of the fluorescent GDP, causing a decrease in fluorescence.[10][11][12] An effective inhibitor will prevent this exchange, resulting in a stable, high fluorescence signal.
-
Protocol Outline:
-
Incubate purified, BODIPY-GDP-loaded KRAS G12C protein with varying concentrations of the test inhibitor.
-
Initiate the nucleotide exchange reaction by adding a mixture of GTP and a guanine nucleotide exchange factor (e.g., SOS1).
-
Monitor the fluorescence intensity over time.
-
Calculate the IC50 value, which represents the concentration of the inhibitor required to inhibit 50% of the nucleotide exchange activity.
-
2. Cell-Based Assay: Western Blot Analysis of MAPK Pathway Signaling
This experiment assesses the inhibitor's effect on the downstream signaling cascade of KRAS G12C in cancer cells.
-
Principle: Active KRAS G12C signals through the MAPK pathway, leading to the phosphorylation of downstream proteins like MEK and ERK. An effective inhibitor will block this signaling, resulting in a decrease in the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK).
-
Protocol Outline:
-
Culture KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2).
-
Treat the cells with varying concentrations of the inhibitor for a specified time.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for p-MEK, total MEK, p-ERK, and total ERK. A loading control like β-actin should also be used.[13][14][15]
-
Incubate with corresponding secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the reduction in phosphorylation.
-
3. Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm that the inhibitor directly binds to its intended target, KRAS G12C, within the complex environment of a living cell.
-
Principle: The binding of a ligand (inhibitor) to a protein can increase the protein's thermal stability.[16][17] In CETSA, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified. An effective inhibitor will increase the melting temperature of KRAS G12C.
-
Protocol Outline:
-
Treat intact cells with the inhibitor or a vehicle control.
-
Heat the cell lysates to a range of temperatures.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Detect the amount of soluble KRAS G12C in the supernatant using methods like Western blotting or ELISA.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve and determine the shift in the melting temperature upon inhibitor binding.
-
4. In Vivo Efficacy Study: Xenograft Tumor Model
This experiment evaluates the anti-tumor activity of the inhibitor in a living organism.
-
Principle: Human cancer cells with the KRAS G12C mutation are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and the effect on tumor growth is monitored.
-
Protocol Outline:
-
Inject KRAS G12C mutant human cancer cells subcutaneously into immunocompromised mice.[3]
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the inhibitor (e.g., orally) to the treatment group and a vehicle to the control group daily.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, calculate the tumor growth inhibition (TGI) or regression for the treated group compared to the control group.
-
Visualizations
KRAS Signaling Pathway and Point of Inhibition
Caption: KRAS G12C signaling pathway and the mechanism of inhibitor action.
Experimental Workflow for Inhibitor Validation
Caption: A typical workflow for the preclinical and clinical validation of a KRAS G12C inhibitor.
Logical Comparison of KRAS G12C Inhibitors
Caption: Framework for the comparative evaluation of different KRAS G12C inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Matching-Adjusted Indirect Comparison of Sotorasib Versus Adagrasib in Previously Treated Advanced/Metastatic Non-Small Cell Lung Cancer Harboring KRAS G12C Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials [mdpi.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of KRAS G12C Inhibitors: A Comparative Guide
A comprehensive analysis of the therapeutic potential of KRAS G12C inhibitors is crucial for advancing cancer therapy. This guide provides a comparative evaluation of key inhibitors, focusing on their preclinical and clinical performance to inform researchers, scientists, and drug development professionals. Due to the absence of publicly available preclinical or clinical data for "KRAS G12C inhibitor 21," a compound mentioned in patent WO2021219090A1, this guide will focus on a comparison of the FDA-approved inhibitors Sotorasib and Adagrasib, alongside the promising next-generation inhibitor Divarasib.
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutation is a key driver in a significant portion of non-small cell lung cancers (NSCLC), colorectal cancers, and other solid tumors. The development of covalent inhibitors that specifically target the cysteine residue of the G12C mutant has marked a significant breakthrough in treating these cancers. This guide delves into the preclinical and clinical data of Sotorasib, Adagrasib, and Divarasib to provide a framework for evaluating their therapeutic window.
Mechanism of Action and Signaling Pathway
KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs GTP hydrolysis, locking KRAS in a constitutively active state and leading to the continuous activation of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which drive cell proliferation, survival, and differentiation.
KRAS G12C inhibitors are covalent binders that selectively and irreversibly attach to the mutant cysteine-12 residue, trapping the KRAS G12C protein in its inactive, GDP-bound state. This inhibition blocks downstream signaling, leading to tumor growth inhibition.
Figure 1: Simplified KRAS G12C signaling pathway and the mechanism of inhibitor action.
Preclinical Performance Comparison
The preclinical evaluation of KRAS G12C inhibitors provides critical insights into their potency, selectivity, and pharmacokinetic properties. Divarasib has demonstrated significantly greater potency and selectivity in preclinical studies compared to Sotorasib and Adagrasib.[1][2][3][4]
| Inhibitor | Target Cell Line(s) | IC50 (nM) | Selectivity (over wild-type) | Key Findings |
| Sotorasib | KRAS G12C mutant cell lines | Sub-nanomolar to low nanomolar | High | First-in-class inhibitor with demonstrated in vitro and in vivo activity.[5] |
| Adagrasib | KRAS G12C mutant cell lines | ~5 nM | >1,000-fold | Optimized for favorable pharmacokinetic properties including a long half-life and CNS penetration.[6][7] |
| Divarasib | KRAS G12C mutant cell lines | Sub-nanomolar | >18,000-fold | 5 to 20 times more potent and up to 50 times more selective than sotorasib and adagrasib in preclinical models.[1][3] |
Table 1: Preclinical Potency and Selectivity of KRAS G12C Inhibitors
Pharmacokinetic Profile
A favorable pharmacokinetic profile is essential for maintaining therapeutic drug concentrations and minimizing off-target toxicities. Adagrasib was specifically optimized for a longer half-life compared to Sotorasib.[6][7][8][9]
| Inhibitor | Half-life (t1/2) | Key Pharmacokinetic Features |
| Sotorasib | ~5.5 hours (human) | Rapid absorption and metabolism.[9] |
| Adagrasib | ~24 hours (human) | High oral bioavailability, extensive tissue distribution, and CNS penetration.[6][7][8] |
| Divarasib | ~17.6 hours (human) | Data from early clinical trials is emerging.[10] |
Table 2: Comparative Pharmacokinetic Parameters
Clinical Efficacy
Clinical trials have established the efficacy of Sotorasib and Adagrasib in previously treated KRAS G12C-mutated NSCLC. Divarasib has shown promising early clinical data with a high response rate.
| Inhibitor | Trial (Phase) | Tumor Type | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| Sotorasib | CodeBreaK 100 (II) | NSCLC | 37.1% | 6.8 months |
| Adagrasib | KRYSTAL-1 (I/II) | NSCLC | 42.9% | 6.5 months |
| Divarasib | Phase I | NSCLC | 53.4% | 13.1 months |
Table 3: Clinical Efficacy in KRAS G12C-Mutated NSCLC
Experimental Protocols
Standardized experimental protocols are fundamental for the accurate evaluation and comparison of drug candidates.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Workflow:
Figure 2: Workflow for a typical cell viability assay.
Detailed Steps:
-
Seed KRAS G12C mutant and wild-type cell lines in 96-well opaque-walled plates at a density of 2,000-5,000 cells per well and incubate for 24 hours.
-
Treat cells with a serial dilution of the KRAS G12C inhibitor (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
Western Blot for Phospho-ERK (p-ERK) Analysis
Western blotting is used to detect the phosphorylation status of ERK, a key downstream effector in the KRAS signaling pathway, to assess the inhibitor's target engagement and pathway inhibition.[11][12][13][14]
Workflow:
Figure 3: General workflow for Western blot analysis of p-ERK.
Detailed Steps:
-
Cell Lysis: Treat cells with the KRAS G12C inhibitor for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK (e.g., p-ERK1/2 Thr202/Tyr204) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
In Vivo Tumor Xenograft Study
Xenograft models are used to evaluate the anti-tumor efficacy of the inhibitor in a living organism.
Workflow:
Figure 4: Workflow for an in vivo tumor xenograft study.
Detailed Steps:
-
Cell Implantation: Subcutaneously inject a suspension of KRAS G12C mutant cancer cells (e.g., NCI-H358 or MIA PaCa-2) into the flank of immunocompromised mice (e.g., nude or SCID).[15][16][17][18]
-
Tumor Growth and Randomization: Monitor tumor growth with calipers. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer the KRAS G12C inhibitor and vehicle control according to the planned dosing schedule (e.g., once or twice daily oral gavage).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI) or tumor regression.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis, such as measuring p-ERK levels by western blot or immunohistochemistry, to confirm target engagement in vivo.
Conclusion
The development of KRAS G12C inhibitors represents a significant advancement in precision oncology. While Sotorasib and Adagrasib have paved the way with FDA approval, the preclinical data for next-generation inhibitors like Divarasib suggest a potential for enhanced potency and selectivity, which could translate to an improved therapeutic window. A thorough evaluation of preclinical data, including potency, selectivity, and pharmacokinetics, alongside robust clinical trial results, is essential for determining the optimal therapeutic application of these agents. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of novel KRAS G12C inhibitors.
References
- 1. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC | springermedizin.de [springermedizin.de]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Integrative Analysis of Pharmacokinetic and Metabolomic Profiles for Predicting Metabolic Phenotype and Drug Exposure Caused by Sotorasib in Rats [frontiersin.org]
- 6. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. First-in-Human Phase I/IB Dose-Finding Study of Adagrasib (MRTX849) in Patients With Advanced KRASG12C Solid Tumors (KRYSTAL-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. The current landscape of using direct inhibitors to target KRASG12C-mutated NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 3.4. Western Blotting and Detection [bio-protocol.org]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of ERK protein expression using western blot analysis [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Characterisation of a novel KRAS G12C inhibitor ASP2453 that shows potent anti-tumour activity in KRAS G12C-mutated preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Advancing KRAS G12C Inhibition: A Preclinical Comparative Guide
The landscape of targeted therapies for KRAS G12C-mutated cancers is rapidly evolving. This guide provides a comparative overview of the preclinical data for investigational KRAS G12C inhibitor "21" against the established inhibitors Sotorasib (AMG 510) and Adagrasib (MRTX849). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds.
Mechanism of Action
KRAS is a central signaling protein that cycles between an active GTP-bound state and an inactive GDP-bound state.[1] The G12C mutation in KRAS leads to a constitutively active state, driving uncontrolled cell proliferation and survival.[1] Sotorasib and Adagrasib are covalent inhibitors that irreversibly bind to the mutant cysteine-12 residue of KRAS G12C, locking the protein in its inactive, GDP-bound conformation.[1][2][3] This prevents downstream signaling through pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately inhibiting tumor cell growth.[3][4][5]
// Nodes RTK [label="RTK", fillcolor="#F1F3F4", fontcolor="#202124"]; GRB2_SOS1 [label="GRB2/SOS1", fillcolor="#F1F3F4", fontcolor="#202124"]; KRAS_GDP [label="KRAS G12C\n(Inactive-GDP)", fillcolor="#FBBC05", fontcolor="#202124"]; KRAS_GTP [label="KRAS G12C\n(Active-GTP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Inhibitor_21 [label="Inhibitor 21", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RAF [label="RAF", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT [label="AKT", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges RTK -> GRB2_SOS1 [color="#5F6368"]; GRB2_SOS1 -> KRAS_GDP [label="GTP\nExchange", color="#5F6368"]; KRAS_GDP -> KRAS_GTP [color="#5F6368"]; KRAS_GTP -> RAF [color="#5F6368"]; KRAS_GTP -> PI3K [color="#5F6368"]; RAF -> MEK [color="#5F6368"]; MEK -> ERK [color="#5F6368"]; ERK -> Proliferation [color="#5F6368"]; PI3K -> AKT [color="#5F6368"]; AKT -> mTOR [color="#5F6368"]; mTOR -> Proliferation [color="#5F6368"]; Inhibitor_21 -> KRAS_GDP [label="Covalent\nBinding", color="#4285F4", style=dashed]; }
Figure 1: Simplified KRAS G12C signaling pathway and the mechanism of action of Inhibitor 21.
Preclinical Efficacy and Selectivity
The in vitro potency and selectivity of a KRAS G12C inhibitor are critical determinants of its potential therapeutic window. The following table summarizes the key preclinical parameters for Inhibitor 21, Sotorasib, and Adagrasib.
| Parameter | Inhibitor 21 | Sotorasib (AMG 510) | Adagrasib (MRTX849) |
| Cell Viability IC50 | [Data for Inhibitor 21] | 0.004 - 0.032 µM (in KRAS G12C cell lines)[6] | ~5 nM (cellular IC50)[2][7] |
| Selectivity | [Data for Inhibitor 21] | Insensitive to wild-type KRAS[8] | >1,000-fold selective for KRAS G12C vs. wild-type KRAS[7] |
Pharmacokinetics
The pharmacokinetic profiles of these inhibitors influence their dosing schedule and ability to maintain therapeutic concentrations.
| Parameter | Inhibitor 21 | Sotorasib (AMG 510) | Adagrasib (MRTX849) |
| Oral Bioavailability | [Data for Inhibitor 21] | Reasonable across species[8] | High oral bioavailability[7] |
| Half-life (t1/2) | [Data for Inhibitor 21] | [Data not readily available in provided search results] | ~24 hours[7] |
| CNS Penetration | [Data for Inhibitor 21] | [Data not readily available in provided search results] | Yes, penetrates the central nervous system[9][10] |
In Vivo Anti-Tumor Activity
The ultimate test of a preclinical candidate is its ability to inhibit tumor growth in vivo. The following table summarizes the anti-tumor activity of the compared inhibitors in xenograft models.
| Model Type | Inhibitor 21 | Sotorasib (AMG 510) | Adagrasib (MRTX849) |
| Xenograft Models | [Data for Inhibitor 21] | Tumor regression in a dose-responsive manner[6] | Pronounced tumor regression in 17 of 26 (65%) KRAS G12C-positive models[11] |
| Combination Therapy | [Data for Inhibitor 21] | Improved anti-tumor effects with chemotherapy and checkpoint inhibitors[6] | Enhanced response when combined with agents targeting EGFR, mTOR, and others[3] |
// Nodes Cell_Culture [label="Cell Line Culture\n(KRAS G12C Mutant)", fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor_Treatment [label="Inhibitor Treatment\n(Dose-Response)", fillcolor="#FBBC05", fontcolor="#202124"]; Viability_Assay [label="Cell Viability Assay\n(e.g., MTS, CellTiter-Glo)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Analysis [label="IC50 Determination", fillcolor="#34A853", fontcolor="#FFFFFF"]; Xenograft_Model [label="Xenograft Tumor Model\n(e.g., NSCLC, CRC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment_Groups [label="Treatment Groups\n(Vehicle, Inhibitors)", fillcolor="#FBBC05", fontcolor="#202124"]; Tumor_Measurement [label="Tumor Volume Measurement", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Efficacy_Evaluation [label="Efficacy Evaluation\n(TGI, Regression)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Inhibitor_Treatment [color="#5F6368"]; Inhibitor_Treatment -> Viability_Assay [color="#5F6368"]; Viability_Assay -> Data_Analysis [color="#5F6368"]; Xenograft_Model -> Treatment_Groups [color="#5F6368"]; Treatment_Groups -> Tumor_Measurement [color="#5F6368"]; Tumor_Measurement -> Efficacy_Evaluation [color="#5F6368"]; }
Figure 2: General experimental workflow for preclinical evaluation of KRAS G12C inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the objective comparison of preclinical candidates.
Cell Viability Assays
-
Cell Lines: A panel of human cancer cell lines harboring the KRAS G12C mutation (e.g., NCI-H358, MIA PaCa-2) and wild-type KRAS cell lines for selectivity assessment.
-
Procedure: Cells are seeded in 96-well plates and treated with a serial dilution of the inhibitor for 72 hours. Cell viability is assessed using a commercially available assay (e.g., CellTiter-Glo®, MTS).
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or NSG mice) are subcutaneously implanted with KRAS G12C-mutant tumor cells or patient-derived xenografts (PDXs).
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and dosed orally with the inhibitor or vehicle control daily.
-
Efficacy Endpoints: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., Western blot for p-ERK).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
// Nodes Potency [label="High In Vitro Potency\n(Low IC50)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Selectivity [label="High Selectivity\n(KRAS G12C vs WT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PK_Profile [label="Favorable PK Profile\n(Oral Bioavailability, Half-life)", fillcolor="#FBBC05", fontcolor="#202124"]; In_Vivo_Efficacy [label="Significant In Vivo\nAnti-Tumor Activity", fillcolor="#34A853", fontcolor="#FFFFFF"]; Therapeutic_Potential [label="Strong Therapeutic\nPotential", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Potency -> In_Vivo_Efficacy [color="#5F6368"]; Selectivity -> In_Vivo_Efficacy [color="#5F6368"]; PK_Profile -> In_Vivo_Efficacy [color="#5F6368"]; In_Vivo_Efficacy -> Therapeutic_Potential [color="#5F6368"]; }
Figure 3: Logical relationship of key preclinical attributes for a successful KRAS G12C inhibitor.
This guide provides a framework for the comparative preclinical evaluation of KRAS G12C inhibitors. The data for "Inhibitor 21" should be generated using similar standardized assays to allow for a direct and meaningful comparison with established benchmarks like Sotorasib and Adagrasib.
References
- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Safe Disposal of KRAS G12C Inhibitor 21: A Comprehensive Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for the research compound KRAS G12C inhibitor 21. Adherence to these protocols is critical to ensure personnel safety, environmental protection, and regulatory compliance within research and drug development settings.
I. Core Disposal Principle
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste. The Safety Data Sheet (SDS) for this compound specifies that the substance and its container must be disposed of at an approved waste disposal plant[1]. Under no circumstances should this compound be released into the environment, for example, by disposing of it down the drain or in regular trash[2][3].
II. Quantitative Disposal Parameters
For the safe temporary storage of this compound waste within a laboratory, the following quantitative limits for Satellite Accumulation Areas (SAAs) should be strictly observed. These are general guidelines for hazardous waste accumulation.
| Parameter | Limit | Regulatory Context |
| Maximum Total Hazardous Waste Volume in SAA | 55 gallons | Governs the total amount of hazardous waste that can be stored in a designated satellite area[4]. |
| Maximum Acutely Toxic Waste Volume in SAA | 1 quart (liquid) or 1 kilogram (solid) | Applies to "P-listed" acutely toxic chemicals. While the specific classification for this inhibitor is not provided, it is best practice to handle potent compounds with this higher level of caution[4]. |
| Maximum Storage Time for a Full Container | 3 days | Once a waste container is full, it must be removed from the SAA within this timeframe[2]. |
| Maximum Storage Time for a Partially Filled Container | 1 year | Partially filled, properly sealed, and labeled containers can remain in the SAA for up to one year from the initial accumulation date[2][4]. |
III. Detailed Disposal Protocol
The following step-by-step protocol outlines the procedure for the safe handling and disposal of this compound from the point of generation to its final removal from the laboratory.
Personnel and Environmental Protection:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.
-
Ventilation: Conduct all handling and waste consolidation activities within a certified chemical fume hood to avoid inhalation of dust or aerosols[5].
Waste Collection and Segregation:
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid and liquid waste containing this compound. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid[4][6].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[4].
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Specifically, keep it separate from incompatible materials such as strong acids, bases, and oxidizing agents to prevent violent reactions[2][6].
-
Segregate solid and liquid waste into separate containers[6].
-
-
Contaminated Sharps: Dispose of any chemically contaminated sharps, such as needles or broken glass, in a designated, puncture-resistant sharps container that is clearly labeled as containing chemical contamination[7].
Storage in Satellite Accumulation Area (SAA):
-
Location: The SAA must be located at or near the point of waste generation[4][7].
-
Container Management: Keep the waste container closed at all times except when adding waste[2][3].
-
Secondary Containment: It is best practice to store the waste container within a secondary containment unit, such as a spill tray, to mitigate the impact of any potential leaks[6].
Disposal of Empty Containers:
-
Triple Rinsing: An empty container that held this compound should be triple-rinsed with a suitable solvent capable of removing the residue[3].
-
Rinsate Collection: The rinsate from this process must be collected and disposed of as hazardous waste[3].
-
Final Disposal of Rinsed Container: After triple rinsing, deface or remove the original chemical label, and dispose of the container as regular trash[3].
Requesting Waste Pickup:
-
Contact EHS: Once the waste container is full or nearing its maximum storage time, contact your institution's EHS office to arrange for a hazardous waste pickup[4].
-
Documentation: Complete any required waste disposal forms or tags as per your institution's procedures.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound|2737269-61-1|MSDS [dcchemicals.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. vumc.org [vumc.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
